molecular formula C10H11NO2S B136289 1-(thien-2-ylcarbonyl)piperidin-4-one CAS No. 141945-71-3

1-(thien-2-ylcarbonyl)piperidin-4-one

Número de catálogo: B136289
Número CAS: 141945-71-3
Peso molecular: 209.27 g/mol
Clave InChI: REOJKSKCKNLFCW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Thien-2-ylcarbonyl)piperidin-4-one is a chemical building block of significant interest in medicinal chemistry, centered on the pharmaceutically privileged piperidin-4-one scaffold. The piperidin-4-one core is established as a versatile intermediate and a potential pharmacophore, with documented research applications in developing compounds with anticancer and anti-HIV activities . The structure serves as a key synthetic precursor, allowing for strategic modifications to optimize interactions with biological targets and enhance pharmacological properties . In particular, piperidine derivatives, including 4-aminopiperidines, have demonstrated noteworthy investigational use in antifungal studies. These compounds can act as ergosterol biosynthesis inhibitors, disrupting key enzymes in the fungal cell membrane and leading to growth inhibition of various Candida species . The incorporation of the thienyl carbonyl group in this molecule further expands its potential as a versatile synthon for the exploration of new therapeutic agents, stimulating advanced research in drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(thiophene-2-carbonyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c12-8-3-5-11(6-4-8)10(13)9-2-1-7-14-9/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOJKSKCKNLFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565849
Record name 1-(Thiophene-2-carbonyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141945-71-3
Record name 1-(Thiophene-2-carbonyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(thien-2-ylcarbonyl)piperidin-4-one CAS number 141945-71-3

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(thien-2-ylcarbonyl)piperidin-4-one (CAS: 141945-71-3): Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

This compound is a heterocyclic ketone that serves as a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its structure uniquely combines the pharmacologically significant piperidin-4-one scaffold with a thiophene-2-carbonyl moiety, offering multiple points for chemical modification and diversification. The piperidin-4-one core is a privileged structure found in numerous biologically active compounds, recognized for its role in creating molecules with desirable three-dimensional shapes that can engage with complex biological targets.[1][2] This guide provides a comprehensive technical overview intended for researchers and drug development professionals, detailing the synthesis, purification, analytical characterization, and strategic applications of this key intermediate.

Core Compound Profile and Physicochemical Properties

Significance in Medicinal Chemistry

The title compound, this compound, is not merely an inert chemical but a strategic starting point for the synthesis of more complex molecular architectures. The piperidine ring provides a rigid, saturated framework that can orient substituents in precise vectors, a critical feature for optimizing ligand-receptor interactions.[2] Piperidin-4-ones are established intermediates in the synthesis of compounds with a wide range of pharmacological activities, including anticancer and anti-HIV properties.[1] The thiophene ring, a bioisostere of the benzene ring, is frequently incorporated into drug candidates to modulate metabolic stability, solubility, and target affinity. Furthermore, the ketone functional group at the 4-position of the piperidine ring is a versatile handle for subsequent chemical transformations, such as reductive amination, Wittig reactions, or aldol condensations, enabling the rapid generation of compound libraries for screening.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are critical for planning synthetic transformations, purification procedures, and analytical method development.

PropertyValueSource
CAS Number 141945-71-3[3]
Molecular Formula C₁₀H₁₁NO₂S[3]
Molecular Weight 209.26 g/mol [3]
Appearance Off-white to yellow solid (predicted)-
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Sparingly soluble in alcohols-
Melting Point Not available-
Boiling Point Not available-

Synthesis and Purification Strategy

The most direct and industrially scalable synthesis of this compound involves the N-acylation of piperidin-4-one with thiophene-2-carbonyl chloride. This approach is efficient and relies on readily available starting materials.

Retrosynthetic Analysis

A logical retrosynthetic disconnection reveals the key synthons required for the assembly of the target molecule. The amide bond is the most logical point of disconnection, leading back to piperidin-4-one and an activated thiophene-2-carboxylic acid derivative.

G TM This compound Disconnection Amide Bond Disconnection (C-N) TM->Disconnection Retrosynthesis Intermediates Piperidin-4-one + Thiophene-2-carbonyl chloride Disconnection->Intermediates Synthons G cluster_0 Structural Confirmation cluster_1 Purity Assessment NMR NMR Spectroscopy (¹H & ¹³C) Purified Purified Compound NMR->Purified Confirms Structure MS Mass Spectrometry (HRMS) MS->Purified Confirms Structure IR IR Spectroscopy IR->Purified Confirms Structure HPLC HPLC/UPLC (>95% Purity) Crude Synthesized Crude Product Crude->NMR Analysis Crude->MS Analysis Crude->IR Analysis Purified->HPLC Verifies Purity G Start This compound Reaction Reductive Amination + R-NH₂ + NaBH(OAc)₃ Start->Reaction Product 4-Amino-piperidine Derivatives Library Reaction->Product Screen High-Throughput Screening Product->Screen Hit Hit Compound Screen->Hit

Sources

Mechanism of Action Theories: 1-(thien-2-ylcarbonyl)piperidin-4-one Scaffolds

[1]

Executive Summary

1-(thien-2-ylcarbonyl)piperidin-4-one represents a privileged synthetic scaffold in medicinal chemistry, serving as the structural core for a diverse class of bioactive agents. While the unsubstituted molecule functions primarily as a versatile intermediate, its functionalized derivatives—particularly 3,5-bis(arylidene) analogs—exhibit potent anticancer, antimicrobial, and neuroprotective properties.[1]

The mechanism of action (MoA) for this scaffold is not singular but multimodal, governed by the electrophilicity of the piperidone ring and the lipophilic modulation of the thiophene moiety.[1] The dominant theories posit that these agents act as thiol-trapping electrophiles (Michael acceptors) that disrupt cellular redox homeostasis, inhibit the ubiquitin-proteasome system (UPS), and modulate inflammatory signaling pathways like NF-κB and AP-1.[1]

This technical guide dissects the three core mechanistic theories, supported by structural activity relationship (SAR) data and experimental validation protocols.

Part 1: Chemical Identity & Pharmacophore Analysis[1]

To understand the mechanism, one must first deconstruct the scaffold's reactivity profile.[1] The molecule consists of a piperidin-4-one ring N-acylated with a thiophene-2-carbonyl group.[1]

Structural Reactivity Zones[1]
  • The C4 Ketone (Electrophilic Center): In its native state, the C4 carbonyl is a weak electrophile.[1] However, it serves as the anchor for Claisen-Schmidt condensations , allowing the introduction of arylidene "wings" at positions C3 and C5.[1] These modifications transform the scaffold into a potent double Michael acceptor.[1]

  • The Thiophene Moiety (Lipophilic Vector): The thiophene ring acts as a bioisostere of a phenyl group.[1] It enhances membrane permeability and provides specific

    
     stacking or sulfur-lone-pair interactions within enzyme binding pockets (e.g., Cholinesterase active sites).[1]
    
  • The Amide Linker: The rigid amide bond restricts the conformational flexibility of the piperidine ring, often locking it into a specific boat or twist-boat conformation favored by certain receptors.[1]

Data Table 1: Physicochemical Profile of the Core Scaffold
PropertyValue / CharacteristicMechanistic Implication
Molecular Formula

Low MW facilitates blood-brain barrier (BBB) penetration.[1]
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity; ideal for CNS and cellular uptake.[1]
Electronic State Neutral / Non-ionizablePassive diffusion is the primary transport mechanism.[1]
Key Derivatives 3,5-bis(benzylidene) analogsIntroduction of

-unsaturation creates "Warhead" reactivity.[1]

Part 2: Mechanism of Action Theories[1]

Theory A: The "Thiol Switch" & Michael Addition (Cytotoxicity)

The Dominant Theory: For 3,5-functionalized derivatives of this compound, the primary driver of cytotoxicity is covalent modification of cellular thiols .[1]

Mechanism: The

Michael acceptor1
  • Glutathione (GSH): Rapid depletion of intracellular GSH leads to a collapse of antioxidant defenses.[1]

  • Cysteine-Rich Enzymes: Critical proteins such as Thioredoxin Reductase or the 20S Proteasome (specifically the N-terminal threonine or adjacent cysteines) are covalently inhibited.[1]

Consequence: The depletion of thiols triggers a massive surge in Reactive Oxygen Species (ROS), leading to mitochondrial depolarization and the release of Cytochrome C, culminating in intrinsic apoptosis.[1]

MichaelAdditionFigure 1: The Thiol Switch Mechanism leading to ApoptosisScaffoldFunctionalizedPiperidin-4-oneAdductThiol-DrugAdductScaffold->AdductMichael AdditionGSHIntracellularGlutathione (GSH)GSH->AdductDepletionROSROS Surge(Oxidative Stress)GSH->ROSLoss of Redox ControlEnzymeCysteine-RichEnzymes (e.g. TrxR)Enzyme->AdductInhibitionApoptosisMitochondrialApoptosisROS->ApoptosisCytochrome C Release

[1]

Theory B: Cholinesterase Inhibition (Neuroactivity)

The Secondary Theory: The unsubstituted or mono-substituted this compound scaffold exhibits potential as an Acetylcholinesterase (AChE) inhibitor.[1]

Mechanism: The piperidin-4-one ring mimics the quaternary ammonium structure of acetylcholine (via spatial volume, though it lacks the positive charge).[1] The C4 ketone mimics the ester carbonyl of the neurotransmitter.[1] The thiophene group interacts with the Peripheral Anionic Site (PAS) or the acyl-binding pocket of AChE via hydrophobic interactions.[1]

Evidence: Docking studies often show the piperidone ring occupying the catalytic anionic site (CAS), while the thiophene tail extends into the PAS, blocking substrate entry.[1] This dual-binding mode is characteristic of high-potency AChE inhibitors used in Alzheimer's therapy.[1]

Theory C: Proteasome & Signal Transduction Interference

Recent studies on N-acyl piperidones (specifically "DiFiD" analogs) suggest they act as Proteasome Inhibitors .[1]

Mechanism: By inhibiting the 19S regulatory particle or the 20S core particle of the proteasome (likely via the thiol mechanism described in Theory A), these compounds cause the accumulation of poly-ubiquitinated proteins.[1] This "proteotoxic stress" specifically upregulates Noxa (a pro-apoptotic BH3-only protein) and downregulates survival signaling pathways like NF-κB and c-Jun/AP-1 .[1]

Part 3: Experimental Validation Protocols

To confirm these theories for a specific this compound derivative, the following experimental workflows are required.

Protocol 1: The DTNB (Ellman's) Thiol Reactivity Assay

Validates Theory A (Michael Acceptor Potential)[1]

Objective: Quantify the rate at which the compound depletes free thiols in solution.

  • Reagents:

    • Test Compound (100 µM in DMSO).[1]

    • Cysteamine or Glutathione (100 µM in PBS, pH 7.4).[1]

    • DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) reagent.[1]

  • Procedure:

    • Incubate the Test Compound with Cysteamine at 37°C.[1]

    • At time points (0, 15, 30, 60 min), withdraw an aliquot.[1]

    • Add DTNB solution.[1] Free thiols react with DTNB to produce TNB (yellow,

      
       nm).[1]
      
    • Measure Absorbance at 412 nm.[1]

  • Interpretation: A time-dependent decrease in absorbance compared to the control indicates covalent binding to the thiol.[1]

Protocol 2: ROS Generation & Mitochondrial Potential Assay

Validates the Downstream Apoptotic Pathway[1]

  • Cell Line: HepG2 or MCF-7 (common targets for thiophene-piperidones).[1][2]

  • ROS Detection:

    • Treat cells with IC50 concentration of the compound for 6-12 hours.[1]

    • Stain with DCFH-DA (10 µM) for 30 min.[1]

    • Analyze via Flow Cytometry (FITC channel).[1] Shift in fluorescence indicates ROS.[1]

  • Mitochondrial Potential (

    
    ): 
    
    • Stain treated cells with JC-1 dye .[1]

    • Healthy mitochondria form red aggregates; depolarized mitochondria show green monomers.[1]

    • A decrease in the Red/Green fluorescence ratio confirms mitochondrial collapse.[1]

Protocol 3: Synthesis of Bioactive Derivatives (Claisen-Schmidt)

The route to activating the scaffold.[1]

To test the high-potency "Warhead" theory, one must synthesize the arylidene derivatives.[1]

SynthesisFigure 2: Activation of the Scaffold via Claisen-Schmidt CondensationStart1-(thien-2-ylcarbonyl)piperidin-4-oneProduct3,5-bis(arylidene)DerivativeStart->ProductAldol CondensationReagentAryl Aldehyde (2 eq)(e.g., 2,4-difluorobenzaldehyde)Reagent->ProductConditionsConditions:Ethanol, NaOH (cat.),RT, 2-4 hrsConditions->Product

[1]

References

  • Das, U., et al. (2008).[1] "Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells."[1][3] Bioorganic & Medicinal Chemistry.

    • Kashyap, T., et al. (2023).[1][4] "4-piperidone targeting cellular JUN proto-oncogene, AP-1 transcription factor subunit."[1][4] Exploration of Targeted Anti-tumor Therapy.

      • Samir, E. M., et al. (2016).[1][5] "The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile." International Journal of Organic Chemistry.

        • [1]

      • Pattarayan, D., et al. (2018).[1] "Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms."[1] PLOS ONE.

        • [1]

      • Goel, K. K., et al. (2008).[1][6] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal.

        Methodological & Application

        Application Note: Synthesis of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary & Pharmacological Significance[1][2][3]

        The 2-(piperidin-4-yl)-1H-benzo[d]imidazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a structural anchor in H1-antihistamines (e.g., Bilastine), poly(ADP-ribose) polymerase (PARP) inhibitors, and various GPCR ligands. Its dual-nitrogen architecture offers unique versatility: the benzimidazole NH provides hydrogen bond donor capability, while the piperidine nitrogen serves as a highly reactive handle for SAR (Structure-Activity Relationship) expansion.

        This guide moves beyond generic textbook descriptions to provide three field-validated protocols ranging from industrial-scale batch synthesis to high-throughput microwave generation.

        Retrosynthetic Logic

        The construction of this scaffold generally relies on the condensation of o-phenylenediamine (OPD) with isonepecotic acid (piperidine-4-carboxylic acid) or its derivatives. The choice of method depends heavily on the protecting group strategy and available equipment.

        Decision Matrix: Selecting the Right Protocol

        Before initiating synthesis, consult the following workflow to select the methodology best suited to your available resources and substrate sensitivity.

        SynthesisDecision Start Start: Select Precursors Substrate Isonepecotic Acid Source Start->Substrate AcidSensitive Are functional groups acid-sensitive? Substrate->AcidSensitive Scale Scale of Reaction AcidSensitive->Scale No (Use Carboxylic Acid) MethodC Method C: Oxidative Cyclization (Mild, Aldehyde Precursor) AcidSensitive->MethodC Yes (Use Aldehyde) MethodA Method A: Aqueous HCl Reflux (Robust, Scalable, Slow) Scale->MethodA >10g (Batch) MethodB Method B: Microwave Irradiation (Rapid, Library Generation) Scale->MethodB <500mg (High Throughput)

        Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate stability and reaction scale.

        Method A: The "Workhorse" Protocol (Aqueous HCl Reflux)

        Best for: Gram-scale synthesis of the core scaffold without specialized equipment.

        This method utilizes the Phillips condensation mechanism under aqueous acidic conditions. Unlike Polyphosphoric Acid (PPA) melts which are viscous and difficult to quench, 4M HCl offers a homogeneous reaction mixture and simplified workup.

        Materials
        • Reagents: o-Phenylenediamine (OPD), Piperidine-4-carboxylic acid (Isonepecotic acid), 4M Hydrochloric acid.

        • Solvents: Ethanol, Methanol (for recrystallization).

        • Equipment: Round-bottom flask, Reflux condenser, pH meter.

        Step-by-Step Protocol
        • Stoichiometry: In a 250 mL round-bottom flask, combine o-phenylenediamine (12.6 g, 116 mmol) and piperidine-4-carboxylic acid (15.0 g, 116 mmol) [1].

        • Solvation: Add 150 mL of 4M HCl. The diamine will dissolve immediately; the carboxylic acid may require slight warming.

        • Reaction: Heat the mixture to reflux (approx. 100-105°C) with vigorous magnetic stirring. Maintain reflux for 48 hours .

          • Expert Note: The long reaction time is required because the protonation of the carboxylic acid competes with the protonation of the amine nucleophiles, slowing the initial attack.

        • Workup: Cool the reaction mixture to room temperature.

        • Neutralization: Slowly add 5M NaOH (aq) dropwise while stirring in an ice bath. Monitor pH carefully.

          • Critical Point: The product precipitates as the free base at pH 8-9 . Going too high (pH >12) may redissolve impurities or degrade the product.

        • Isolation: Filter the precipitate via vacuum filtration. Wash the filter cake with ice-cold water (3 x 50 mL) to remove inorganic salts.

        • Purification: Recrystallize the crude solid from a Methanol/Water (1:1) mixture.

          • Yield Expectation: 65-75%.

          • Appearance: Off-white to pale yellow solid.

        Method B: Microwave-Assisted Synthesis

        Best for: Rapid library generation and derivatization.

        Microwave irradiation accelerates the dehydration step, reducing reaction times from days to minutes. This protocol uses a minimal solvent approach to maximize energy transfer.

        Step-by-Step Protocol
        • Preparation: Mix o-phenylenediamine (1.0 mmol) and piperidine-4-carboxylic acid (1.0 mmol) in a microwave-safe vial.

        • Catalyst: Add 2 drops of conc. HCl and 0.5 mL of ethylene glycol (as an energy transfer medium/solvent).

        • Irradiation: Seal the vial and irradiate at 160°C for 15 minutes (Power: Dynamic, max 300W).

          • Safety: Ensure the vessel is rated for high pressure (approx. 10-15 bar).

        • Quench: Pour the hot reaction mixture into crushed ice (10 g) containing aqueous ammonia (2 mL).

        • Isolation: The product precipitates immediately. Centrifuge or filter to isolate.

        Mechanistic Insight: The Phillips Condensation

        Understanding the mechanism is crucial for troubleshooting low yields. The reaction proceeds via the formation of a mono-amide intermediate followed by acid-catalyzed cyclodehydration.

        Mechanism Step1 1. Nucleophilic Attack (Formation of Amide) Step2 2. Protonation of Carbonyl (Activation) Step1->Step2 H+ Step3 3. Cyclization (Intramolecular Attack) Step2->Step3 Step4 4. Aromatization (- H2O) Step3->Step4 -H2O

        Figure 2: Simplified mechanism of the acid-catalyzed condensation. Step 3 is often the rate-determining step in aqueous media.

        Functionalization: Creating "Novel" Derivatives

        The core scaffold (Product 1 ) contains two reactive nitrogens. The piperidine nitrogen (

        
        ) is significantly more nucleophilic than the benzimidazole nitrogen (
        
        
        
        ) under basic conditions, allowing for selective functionalization.
        Protocol: Selective N-Alkylation of Piperidine Ring
        • Reagents: Core scaffold 1 (1.0 eq), Alkyl Halide (1.1 eq),

          
           (2.0 eq).
          
        • Solvent: DMF or Acetonitrile.

        • Condition: Stir at RT for 4-12 hours.

          • Selectivity: The

            
             of the piperidine NH is ~10-11, while the benzimidazole NH is ~12-13. Using a mild base like carbonate ensures the benzimidazole remains protonated/neutral while the piperidine reacts.
            

        Analytical Data & Specifications

        ParameterSpecification / Observation
        Molecular Formula
        
        
        Molecular Weight 201.27 g/mol
        Melting Point 228 - 230°C (dec.)
        MS (ESI+)
        
        
        1H NMR (DMSO-d6)
        
        
        12.1 (br s, 1H, NH), 7.5 (m, 2H, Ar), 7.1 (m, 2H, Ar), 3.0 (d, 2H), 2.9 (m, 1H), 2.6 (t, 2H), 1.9 (d, 2H), 1.6 (q, 2H).[1]
        Solubility Soluble in MeOH, DMSO, dilute acid. Insoluble in Hexanes, Ether.

        References

        • Kharche, A., et al. (2011). Microwave Assisted Synthesis of 2-Aryl Benzimidazole. Sciforum. Retrieved October 26, 2023, from [Link]

        • Mobinikhaledi, A., et al. (2008). Microwave-assisted Synthesis of Some Benzimidazole Derivatives. Asian Journal of Chemistry. Retrieved October 26, 2023, from [Link]

        • Li, X., et al. (2022). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. ResearchGate. Retrieved October 26, 2023, from [Link]

        • Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc. Retrieved October 26, 2023, from [Link]

        Sources

        Application Note: High-Yield Synthesis of Piperidin-4-ones via Double Mannich Condensation

        Author: BenchChem Technical Support Team. Date: February 2026

        This Application Note provides a comprehensive technical guide for the synthesis of substituted piperidin-4-ones using the Mannich condensation. It is designed for medicinal chemists and process scientists requiring high-purity heterocycles for drug discovery.

        Introduction & Pharmacological Relevance

        Piperidin-4-ones are privileged pharmacophores in medicinal chemistry, serving as precursors for potent analgesics (e.g., Fentanyl analogues), antiviral agents, and cytotoxic drugs.[1] The piperidone core allows for stereochemical diversity, particularly at the C2, C3, C5, and C6 positions.

        The most efficient route to these scaffolds is the Petrenko-Kritschenko condensation , a double Mannich reaction involving a ketone (with

        
        -hydrogens), an aldehyde, and a primary amine (or ammonium acetate). While conceptually simple, the reaction is sensitive to steric hindrance and solvent polarity. This guide details the Noller-Baliah method , widely regarded as the "Golden Standard" for reproducibility and yield.
        

        Mechanistic Insight: The Double Mannich Pathway

        Understanding the mechanism is critical for troubleshooting low yields. The reaction proceeds via a stepwise formation of

        
        -amino ketones.
        
        Mechanistic Flow[1][2][3][4][5]
        • Enolization: Acid-catalyzed enolization of the ketone.

        • First Mannich Cycle: Condensation of the enol, aldehyde, and amine to form a mono-Mannich base.

        • Second Mannich Cycle (Cyclization): The remaining

          
          -position enolizes and attacks a second iminium ion (formed from the second aldehyde and the secondary amine of the intermediate), closing the ring.
          
        Visualization: Reaction Pathway

        MannichMechanism Reagents Reagents: Ketone + 2 Aldehyde + Amine Imine Iminium Ion Formation Reagents->Imine Acid Cat. Enol Ketone Enolization Reagents->Enol Acid Cat. MonoMannich Intermediate A: Mono-Mannich Base (Linear) Imine->MonoMannich + Enol Enol->MonoMannich Intermed_B Intermediate B: Internal Iminium Generation MonoMannich->Intermed_B + Aldehyde Cyclization Intramolecular Mannich Cyclization Intermed_B->Cyclization Ring Closure Product Final Product: Piperidin-4-one (Chair Conformation) Cyclization->Product - H2O

        Figure 1: Stepwise mechanistic pathway of the double Mannich condensation leading to piperidin-4-one formation.

        Experimental Protocols

        Protocol A: The Standard Noller-Baliah Method

        Objective: Synthesis of 2,6-diphenylpiperidin-4-one.[2][3] Scale: 0.1 Molar (approx. 25g theoretical yield). Time: 14–16 Hours.

        Reagents & Equipment[4][5][6]
        • Benzaldehyde (Reagent Grade): 20.3 mL (0.2 mol)

        • Acetone (or 3-pentanone for substituted variants): 7.3 mL (0.1 mol)

        • Ammonium Acetate (Anhydrous): 7.7 g (0.1 mol)

        • Solvent: Ethanol (95% or Absolute), 80 mL

        • Catalyst: Glacial Acetic Acid (Optional, 1-2 mL if reaction is sluggish)

        • Glassware: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stir Bar, Water Bath.

        Step-by-Step Procedure
        • Preparation: In the 250 mL RBF, dissolve 7.7 g of ammonium acetate in 80 mL of ethanol. Stir until fully dissolved.

        • Addition: Add 7.3 mL of acetone and 20.3 mL of benzaldehyde to the solution.

          • Note: Order of addition prevents localized high concentrations of aldehyde which can lead to side products.

        • Heating: Equip the flask with a reflux condenser. Heat the mixture over a boiling water bath (approx. 80–90°C) with gentle stirring.

        • Observation: The solution will initially be clear/pale yellow. Over 1–2 hours, the color will deepen to orange or deep red.

          • Critical Check: If the solution turns black/tarry immediately, the temperature is too high. Reduce heat.[6]

        • Reaction Period: Maintain gentle reflux for 2–3 hours. Then, remove the heat source and allow the flask to stand at room temperature overnight (12–14 hours).

          • Why? The precipitation of the piperidone is slow. Rapid cooling often traps impurities.

        • Workup:

          • A crystalline precipitate (usually pale yellow or white) should form.

          • Filter the solid using a Buchner funnel.

          • Wash 1: Cold Ethanol (10 mL) to remove unreacted aldehyde.

          • Wash 2: Ether (10 mL) to remove sticky colored impurities.

        • Purification: Recrystallize the crude solid from hot ethanol.

          • Yield Expectation: 70–85%.

          • Melting Point: 103–105°C (for 2,6-diphenylpiperidin-4-one).

        Protocol B: Green Chemistry Variant (Deep Eutectic Solvent)

        Objective: Eco-friendly synthesis without volatile organic solvents (VOCs). Solvent System: Glucose : Urea (3:2 molar ratio) or Choline Chloride : Urea.

        • DES Preparation: Mix Glucose and Urea at 80°C until a clear, homogeneous liquid forms.

        • Reaction: Add Benzaldehyde (2 equiv), Ketone (1 equiv), and Ammonium Acetate (1 equiv) directly to the DES.

        • Conditions: Heat at 80°C for 2–3 hours.

        • Workup: Add water to the reaction mixture. The DES dissolves in water, while the organic product precipitates out. Filter and recrystallize as above.

        Process Control & Optimization

        The following parameters significantly impact yield and purity.

        ParameterRecommendationEffect on Reaction
        Stoichiometry 1:2:1 (Ketone:Aldehyde:Amine)Excess aldehyde promotes bis-benzylidene side products. Excess amine promotes oligomerization.
        Solvent Polarity Ethanol or MethanolPolar protic solvents stabilize the ionic intermediates (iminium ions).
        pH Control Slightly Acidic (pH 5-6)Ammonium acetate provides a natural buffer. If using free amines, add acetic acid to catalyze enolization.
        Temperature 60–80°CTemperatures >100°C favor polymerization/tar formation.
        Workflow Diagram: Experimental Execution

        ExperimentalWorkflow Start Start: Weigh Reagents (1:2:1 Ratio) Mix Dissolve in Ethanol (Add NH4OAc first) Start->Mix Heat Reflux at 80°C (Water Bath) Mix->Heat Monitor Monitor Color Change (Yellow -> Orange) Heat->Monitor Stand Stand Overnight (Precipitation) Monitor->Stand Filter Filtration & Wash (EtOH/Ether) Stand->Filter Recryst Recrystallization (Hot Ethanol) Filter->Recryst QC QC: NMR/IR/MP Recryst->QC

        Figure 2: Operational workflow for the Noller-Baliah synthesis protocol.

        Characterization & Validation

        To ensure the integrity of the synthesized pharmacophore, the following spectral signatures must be verified.

        • IR Spectroscopy:

          • C=O Stretch: Look for a strong band at 1710–1720 cm⁻¹ .

          • N-H Stretch: A broad band around 3300–3320 cm⁻¹ (if secondary amine is formed).

        • 1H NMR (DMSO-d6 or CDCl3):

          • Ring Conformation: The piperidone ring typically adopts a chair conformation .[5]

          • Benzylic Protons (H-2, H-6): If 2,6-diphenyl, look for a doublet of doublets around δ 3.5–4.5 ppm , indicating axial/equatorial orientation.

          • Coupling Constants (

            
            ):  Large coupling constants (
            
            
            
            Hz) confirm the trans-diaxial arrangement of protons, placing the bulky phenyl groups in the equatorial position.

        Troubleshooting Guide

        IssueProbable CauseCorrective Action
        Oily/Tarry Product Overheating or impure aldehyde.Distill benzaldehyde before use. Keep temp <90°C. Scratch the oil with a glass rod to induce crystallization.
        No Precipitate High solubility or incomplete reaction.Concentrate the solution by rotary evaporation (remove 50% solvent). Cool in an ice bath.
        Low Yield Loss of ammonia (if using NH3 gas).Use Ammonium Acetate (solid source) instead of aqueous ammonia. Ensure system is closed (with relief).
        Red Coloration Oxidation of intermediates.[7][8]Perform reaction under Nitrogen atmosphere if reagents are sensitive.

        References

        • Noller, C. R., & Baliah, V. (1948).[1][5] The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 70(11), 3853–3855.

        • Parthiban, P., et al. (2011). Synthesis and stereochemical studies of some 2,6-diarylpiperidin-4-ones. Heterocyclic Communications.

        • Mobinikhaledi, A., et al. (2010). Synthesis of some novel 2,6-diaryl-piperidin-4-ones using deep eutectic solvents. Asian Journal of Chemistry.

        • Baliah, V., et al. (1954).[9] Synthesis of Piperidones. Journal of the Indian Chemical Society, 31, 250.[9]

        • RSC Green Chemistry. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases.[10] Green Chemistry.

        Sources

        Application Note: 1-(Thien-2-ylcarbonyl)piperidin-4-one as a Privileged Scaffold for Anti-Inflammatory Drug Discovery

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the piperidin-4-one pharmacophore has emerged as a versatile platform.[1] Specifically, 1-(thien-2-ylcarbonyl)piperidin-4-one (also known as N-(2-thenoyl)-4-piperidone) represents a strategic "privileged scaffold." The incorporation of the thiophene moiety—a bioisostere of the phenyl group—enhances lipophilicity and metabolic stability, while the piperidone ketone functionality serves as a reactive handle for divergent synthesis.

        This Application Note details the scalable synthesis of this core scaffold and its subsequent transformation into two classes of potent anti-inflammatory agents: Mannich bases and Curcumin-like chalcone analogs . We provide validated protocols, mechanistic insights, and bio-evaluation criteria to support researchers in expanding their anti-inflammatory libraries.

        Chemical Context & Strategic Rationale

        The Thiophene Advantage

        The thiophene ring is electron-rich and acts as a bioisostere for benzene. In medicinal chemistry, replacing a phenyl group with a thiophene often results in:

        • Improved Pharmacokinetics: Altered metabolic clearance rates due to the sulfur atom.

        • Enhanced Binding: The lone pairs on sulfur can act as hydrogen bond acceptors in the active sites of enzymes like Cyclooxygenase (COX-2).

        The Reactive Piperidone Core

        The C-4 carbonyl group of the piperidine ring is the pivot point for derivatization. It allows for:

        • Mannich Reactions: Introducing amine solubility handles to improve bioavailability.

        • Claisen-Schmidt Condensations: Creating

          
          -unsaturated ketone systems (chalcones) that act as Michael acceptors, covalently modifying cysteine residues in inflammatory signaling proteins (e.g., NF-
          
          
          
          B pathway).

        Experimental Protocols

        Protocol A: Synthesis of the Core Scaffold

        Target: this compound Reaction Type: N-Acylation Scale: 10 mmol (Scalable to 100 mmol)

        Reagents
        • 4-Piperidone monohydrate hydrochloride (CAS: 40064-34-4)

        • 2-Thiophenecarbonyl chloride (2-Thenoyl chloride) (CAS: 5271-67-0)

        • Triethylamine (TEA) (Base)

        • Dichloromethane (DCM) (Solvent)

        Step-by-Step Methodology
        • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend 4-piperidone monohydrate HCl (1.54 g, 10 mmol) in dry DCM (50 mL).

        • Basification: Cool the suspension to 0°C in an ice bath. Add TEA (3.5 mL, 25 mmol) dropwise. The suspension will clear as the free amine is liberated. Stir for 15 minutes.

        • Acylation: Dissolve 2-thenoyl chloride (1.47 g, 10 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature below 5°C.

        • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 4 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).

        • Work-up:

          • Wash the organic layer with water (

            
             mL), 1M HCl (
            
            
            
            mL, to remove unreacted amine), and saturated NaHCO
            
            
            (
            
            
            mL).
          • Dry the organic phase over anhydrous Na

            
            SO
            
            
            
            .
          • Filter and concentrate under reduced pressure.

        • Purification: The crude product is typically a viscous oil or low-melting solid. Recrystallize from ethanol/ether or purify via silica gel column chromatography (Eluent: 30% EtOAc in Hexane).

        Yield Expectation: 75–85% Validation:

        
        H NMR (CDCl
        
        
        
        ):
        
        
        7.5 (d, thiophene), 7.1 (t, thiophene), 3.9 (t, N-CH
        
        
        ), 2.5 (t, CO-CH
        
        
        ).
        Protocol B: Derivatization - Synthesis of Mannich Bases

        Target: 3,5-Bis(aminomethyl) derivatives (Cytotoxic/Anti-inflammatory dual action) Mechanism: Double Mannich Condensation

        Step-by-Step Methodology
        • Setup: Dissolve This compound (2.09 g, 10 mmol) in Ethanol (30 mL).

        • Reagents: Add Paraformaldehyde (0.66 g, 22 mmol) and the secondary amine of choice (e.g., Morpholine or N-methylpiperazine , 22 mmol).

        • Catalysis: Add catalytic concentrated HCl (2–3 drops).

        • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. The solution will typically turn yellow/orange.

        • Isolation: Cool to RT. If a precipitate forms, filter and wash with cold ethanol. If no precipitate, remove solvent in vacuo and triturate the residue with acetone/ether to induce crystallization.

        Protocol C: Derivatization - Synthesis of Chalcone Analogs

        Target: 3,5-Bis(arylidene)-1-(thien-2-ylcarbonyl)piperidin-4-ones Rationale: These compounds mimic Curcumin and are potent COX-2 inhibitors.

        Step-by-Step Methodology
        • Setup: Dissolve the scaffold (10 mmol) in Glacial Acetic Acid (20 mL).

        • Reagents: Add the substituted Benzaldehyde (22 mmol) (e.g., 4-methoxybenzaldehyde for lipophilicity, or 4-fluorobenzaldehyde for metabolic stability).

        • Catalysis: Pass dry HCl gas through the solution for 15 minutes OR add concentrated HCl (2 mL) if gas is unavailable (acid-catalyzed aldol).

        • Reaction: Stir at RT for 24 hours. A solid precipitate usually forms.

        • Work-up: Pour the reaction mixture into crushed ice-water (100 mL). Filter the yellow/orange solid.

        • Purification: Recrystallize from Ethanol/Chloroform (3:1).

        Biological Evaluation & Workflow Visualization

        In Vitro Assay: COX Inhibition

        To validate the anti-inflammatory potential, compounds should be screened against COX-1 and COX-2 enzymes.

        • Kit: Colorimetric COX Inhibitor Screening Assay (e.g., Cayman Chemical).

        • Control: Indomethacin (non-selective) and Celecoxib (COX-2 selective).

        • Procedure: Incubate enzyme with heme and test compound (0.1–100

          
          M) for 10 min. Add arachidonic acid and measure the oxidized TMPD product colorimetrically at 590 nm.
          
        Workflow Diagram

        The following diagram illustrates the divergent synthesis and biological logic.

        G Start 4-Piperidone HCl Scaffold SCAFFOLD: 1-(Thien-2-ylcarbonyl) piperidin-4-one Start->Scaffold Acylation (DCM/TEA) Reagent 2-Thenoyl Chloride Reagent->Scaffold Mannich Mannich Bases (Water Soluble) Scaffold->Mannich HCHO + Amine (Reflux) Chalcone Chalcone Analogs (Michael Acceptors) Scaffold->Chalcone Ar-CHO + Acid (Claisen-Schmidt) Target1 Lysosomal Trapping (Cytotoxicity) Mannich->Target1 Target2 COX-2 Inhibition (Anti-Inflammatory) Mannich->Target2 Chalcone->Target2 Target3 NF-kB Suppression Chalcone->Target3

        Caption: Divergent synthesis pathway transforming the piperidone scaffold into distinct pharmacological classes.

        Data Presentation: Structure-Activity Relationship (SAR)

        When analyzing your library, organize data to highlight the impact of the C-3/C-5 substituents.

        Table 1: Comparative Anti-Inflammatory Activity (Simulated Data for Reference)

        Compound IDR-Group (C3/C5)Modification TypeIC50 COX-2 (
        
        
        M)
        Selectivity Index (COX-1/COX-2)
        Scaffold HNone>100N/A
        MB-01 MorpholinomethylMannich Base12.55.2
        MB-02 N-MethylpiperazinylMannich Base8.48.1
        CH-01 4-MethoxybenzylideneChalcone1.245.0
        CH-02 4-FluorobenzylideneChalcone0.860.5
        Celecoxib(Control)Standard0.05300

        Analysis:

        • Unsubstituted Scaffold: Generally inactive; requires functionalization.

        • Mannich Bases: Moderate activity; high solubility makes them good candidates for oral formulations.

        • Chalcones: High potency due to the

          
          -unsaturated ketone system, which likely forms covalent adducts with the target enzyme.
          

        References

        • Perumal, V., et al. (2001).[2] Synthesis and anti-inflammatory activity of N-arylamides of 4-substituted piperidones. Indian Drugs, 38(3), 156-159.[2]

        • Sahu, S. K., et al. (2013).[1] Piperidin-4-one: the potential pharmacophore.[1] Mini Reviews in Medicinal Chemistry, 13(4), 565-583.[1]

        • Das, S., et al. (2008). Synthesis and anti-inflammatory activity of some new 1-heteroaroyl-piperidin-4-one derivatives. Bioorganic & Medicinal Chemistry Letters, 18(9), 2939-2943.

        • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.[2]

        • Oloyede, A., et al. (2020).[3] Synthesis of Piperidine Mannich bases and Investigation of their Antioxidant and Antimicrobial properties.[3] Journal of American Science, 16(5), 59-70.[3]

        Sources

        enzymatic reactions involving piperidin-4-one scaffolds

        Author: BenchChem Technical Support Team. Date: February 2026

        Application Note: Biocatalytic Valorization of Piperidin-4-one Scaffolds

        Subtitle: Protocols for Stereoselective Reductions and Transaminations via Dynamic Kinetic Resolution (DKR)

        Executive Summary

        The piperidin-4-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for diverse therapeutics, including PARP inhibitors, antihistamines, and opioid receptor modulators. While classical chemocatalytic methods (e.g., reductive amination with NaBH(OAc)₃) are effective for achiral derivatization, they often fail to control stereochemistry at the C3 and C4 positions simultaneously.

        This Application Note details biocatalytic strategies using Ketoreductases (KREDs) and Transaminases (ATAs) to functionalize N-protected piperidin-4-ones. We focus specifically on Dynamic Kinetic Resolution (DKR) , a powerful method where the enzyme selectively converts one enantiomer of a rapidly racemizing substrate (e.g., 3-substituted piperidin-4-one) to yield a product with high diastereo- and enantioselectivity (

        
         > 98%, 
        
        
        
        > 99%).

        Scientific Foundation: The DKR Advantage

        The Challenge of C3/C4 Stereocenters

        Unsubstituted N-protected piperidin-4-one is prochiral; its reduction yields an achiral alcohol. However, introducing a substituent at the C3 position creates a chiral center. In solution, 3-substituted piperidin-4-ones undergo rapid racemization via keto-enol tautomerization (facilitated by the basic nitrogen or external base).

        The Biocatalytic Solution

        By coupling this spontaneous racemization with a highly stereoselective enzymatic step (reduction or amination), we can theoretically convert 100% of the racemic starting material into a single stereoisomer.

        • KREDs: Reduce the C4 ketone to an alcohol, setting the C4 stereocenter while locking the C3 configuration.

        • ATAs: Convert the C4 ketone to an amine, establishing the C4 amine stereochemistry and locking C3.

        Workflow Visualization

        The following diagram illustrates the DKR logic and the parallel workflows for KRED and ATA screening.

        Biocatalysis_Workflow Substrate Racemic 3-Substituted N-Boc-Piperidin-4-one Equilibrium Keto-Enol Tautomerization (Spontaneous Racemization) Substrate->Equilibrium pH 7-8 Branch_KRED Route A: Ketoreductase (KRED) + NADPH + GDH/Glucose Equilibrium->Branch_KRED Selective Reduction Branch_ATA Route B: Transaminase (ATA) + PLP + Isopropylamine Equilibrium->Branch_ATA Selective Amination Product_Alc (3R,4S)-Alcohol (High dr/ee) Branch_KRED->Product_Alc Product_Amine (3R,4S)-Amine (High dr/ee) Branch_ATA->Product_Amine Validation QC: Chiral HPLC/SFC NMR (Stereochem assignment) Product_Alc->Validation Product_Amine->Validation

        Caption: Divergent synthesis of chiral piperidines via Dynamic Kinetic Resolution (DKR). The labile C3 stereocenter allows full conversion to a single isomer.

        Protocol A: Stereoselective Bio-Amination (Transaminase)

        Objective: Synthesis of (3R,4R)-4-amino-3-methyl-1-boc-piperidine (or similar analog) from racemic ketone.

        Reference Grounding: This protocol is adapted from industrial workflows used in the synthesis of Smoothened receptor inhibitors (See Org. Lett. 2014 [Ref 1]).[1]

        Materials
        • Substrate: 1-Boc-3-methylpiperidin-4-one (50 mM).

        • Enzyme:

          
          -Transaminase (ATA) screening kit (e.g., Codexis, Johnson Matthey variants).
          
        • Cofactor: Pyridoxal-5'-phosphate (PLP).

        • Amine Donor: Isopropylamine (IPA) – Preferred for equilibrium displacement as it generates volatile acetone.

        • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5 – 8.0.

        • Solvent: DMSO (5-10% v/v) to aid substrate solubility.

        Experimental Procedure

        Step 1: Enzyme Screening (96-well Plate)

        • Master Mix Prep: Prepare 10 mL of buffer containing 1 mM PLP and 1M Isopropylamine. Adjust pH to 7.5 (crucial: IPA is basic; failure to adjust pH will denature enzymes).

        • Substrate Loading: Add substrate (dissolved in DMSO) to reach 10 g/L final concentration.

        • Initiation: Add 2 mg of lyophilized ATA powder to each well.

        • Incubation: Seal with aluminum foil (photosensitive PLP). Shake at 30°C, 250 rpm for 24 hours.

        • Quench: Add 100 µL Acetonitrile. Centrifuge to pellet protein.

        • Analysis: Analyze supernatant via HPLC (C18 for conversion; Chiralpak AD-H or IG for enantioselectivity).

        Step 2: Scale-Up (100 mL Reactor)

        • Atmosphere Control: Use an open system with a slight nitrogen sweep. Why? To remove the acetone byproduct generated from IPA, shifting the equilibrium toward product formation (Le Chatelier’s principle).

        • Reaction:

          • Charge reactor with 80 mL KPi buffer (pH 8.0), 1 mM PLP, and 1.5 M IPA.

          • Add 2.0 g 1-Boc-3-methylpiperidin-4-one (dissolved in 10 mL DMSO).

          • Add 500 mg optimized ATA enzyme.

          • Stir at 35°C for 36 hours.

        • Workup:

          • Acidify to pH 2 (HCl) to protonate the amine product (stays in aqueous).

          • Extract with MTBE (removes unreacted ketone/impurities).

          • Basify aqueous layer to pH 12 (NaOH).

          • Extract product into DCM. Dry over Na₂SO₄ and concentrate.

        Data Specification Table: Typical Transamination Metrics

        Parameter Target Value Troubleshooting
        Conversion > 90% If low: Increase IPA conc. or apply N₂ sweep to remove acetone.
        Enantiomeric Excess (ee) > 99% If low: Screen different ATA homologs; lower Temp to 25°C.

        | Diastereomeric Ratio (dr) | > 20:1 | If low: Check pH. Higher pH (8.0-8.5) promotes faster racemization of substrate, ensuring the "wrong" isomer converts to the "right" one before enzyme acts. |

        Protocol B: Stereoselective Reduction (Ketoreductase)

        Objective: Synthesis of chiral 4-hydroxy-piperidines.

        Reference Grounding: KREDs are widely used for N-Boc-piperidin-4-one reduction in intermediate synthesis (See Org. Process Res. Dev. 2014 [Ref 2]).[1][2]

        The Cofactor Recycle System

        KREDs require NADPH or NADH. Stoichiometric addition is too expensive. We use a coupled enzyme system:[3][4]

        • Primary Reaction: Substrate + NADPH

          
           Product + NADP⁺ (Catalyzed by KRED).
          
        • Recycle Reaction: Glucose + NADP⁺

          
           Gluconolactone + NADPH (Catalyzed by Glucose Dehydrogenase - GDH).
          
        Experimental Procedure
        • Buffer Prep: 100 mM KPi, pH 7.0 containing 1 mM MgSO₄ (stabilizes GDH).

        • Substrate: 1-Boc-piperidin-4-one (or substituted variant) at 50 g/L.

        • Enzyme Load:

          • KRED: 1-2 wt% relative to substrate.

          • GDH: 10 U/mmol substrate (often co-lyophilized in commercial kits).

        • Co-substrate: Glucose (1.2 equivalents).

        • Reaction:

          • Maintain pH 7.0 via pH-stat (titration with 1M NaOH) because gluconic acid is produced, lowering pH. Critical: If pH drops < 6, KRED activity plummets.

          • Temp: 30°C.

        • Workup: Extract with Ethyl Acetate. The product is usually solid and high purity.

        Troubleshooting & Optimization Guide

        IssueRoot CauseCorrective Action
        Substrate Precipitation N-Boc-piperidines are hydrophobic.Add 10-20% DMSO or MeOH cosolvent. Ensure enzyme variant tolerates organic load.
        Low dr (in DKR) Slow racemization of starting material.Increase pH to 8.0 or 8.5 to accelerate keto-enol tautomerization.
        Incomplete Conversion (ATA) Product inhibition or unfavorable equilibrium.Use "Smart Amine Donors" (diamines that cyclize upon deamination) or vigorous N₂ sweep to remove acetone.[5]
        Emulsion during Workup Enzyme denaturation acts as surfactant.Filter reaction mixture through Celite® before extraction or add brine.

        References

        • Collier, P. N., et al. (2014). "Development of a Concise, Asymmetric Synthesis of a Smoothened Receptor (SMO) Inhibitor: Enzymatic Transamination of a 4-Piperidinone with Dynamic Kinetic Resolution." Organic Letters, 16(3), 860–863.[2]

        • Ju, X., et al. (2014).[1] "Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine." Organic Process Research & Development, 18(6), 827–830.[1]

        • Gomm, A., et al. (2016). "One-Pot Cascade Synthesis of Mono- and Disubstituted Piperidines and Pyrrolidines Using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA), and Imine Reductase (IRED) Biocatalysts." ACS Catalysis, 6(6), 3753–3759.[5]

        • France, S. P., et al. (2016). "Constructing Chiral Amine Centers into N-Heterocycles via Biocatalytic Transamination.

        Sources

        Application Notes and Protocols for the Synthesis of a 1-(Thien-2-ylcarbonyl)piperidin-4-one Derivative Library

        Author: BenchChem Technical Support Team. Date: February 2026

        For Researchers, Scientists, and Drug Development Professionals

        Authored by: A Senior Application Scientist

        Introduction: The Strategic Value of the 1-(Thien-2-ylcarbonyl)piperidin-4-one Scaffold in Drug Discovery

        The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1] Its three-dimensional structure and ability to engage in various biological interactions make it a highly sought-after motif in drug design.[2][3] When combined with the thiophene moiety, another important pharmacophore known for its diverse therapeutic applications, the resulting this compound scaffold presents a unique and promising chemical space for the development of novel therapeutic agents.[4][5]

        Thiophene and its derivatives have a well-documented history in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] The incorporation of the thiophene-2-carbonyl group at the 1-position of the piperidin-4-one core is a strategic design element. This amide linkage not only influences the overall physicochemical properties of the molecule but also provides a key interaction point for potential biological targets.

        This comprehensive guide provides detailed, field-proven protocols for the synthesis of a this compound core scaffold and the subsequent creation of a diverse chemical library. The methodologies are designed to be robust and scalable, enabling researchers to efficiently generate a multitude of analogs for structure-activity relationship (SAR) studies and high-throughput screening campaigns.

        Core Synthesis: Preparation of this compound

        The synthesis of the core scaffold is a critical first step. The following protocol details a reliable and efficient method for the N-acylation of piperidin-4-one.

        Workflow for Core Scaffold Synthesis

        A Piperidin-4-one Hydrochloride C Acylation Reaction A->C B Thiophene-2-carbonyl chloride B->C D Workup & Purification C->D Reaction Mixture E This compound D->E Purified Product

        Caption: Synthetic workflow for the core scaffold.

        Experimental Protocol: Synthesis of this compound (1)

        Materials:

        • Piperidin-4-one hydrochloride

        • Thiophene-2-carbonyl chloride

        • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

        • Dichloromethane (DCM), anhydrous

        • Saturated aqueous sodium bicarbonate solution

        • Brine

        • Anhydrous magnesium sulfate or sodium sulfate

        • Silica gel for column chromatography

        • Hexanes

        • Ethyl acetate

        Procedure:

        • Reaction Setup: To a solution of piperidin-4-one hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) or DIPEA (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 15-20 minutes to generate the free base in situ.

        • Acylation: Slowly add a solution of thiophene-2-carbonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C. The causality behind this slow addition is to control the exothermicity of the acylation reaction and minimize potential side reactions.

        • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting piperidin-4-one indicates the completion of the reaction.

        • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine. The use of a bicarbonate wash is crucial to neutralize any remaining acid and the triethylamine hydrochloride salt.

        • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound (1).

        Characterization Data (Predicted):

        • Appearance: White to off-white solid.

        • ¹H NMR (400 MHz, CDCl₃) δ: 7.6-7.0 (m, 3H, thiophene protons), 4.2-3.8 (m, 4H, piperidine protons adjacent to N), 2.6-2.4 (m, 4H, piperidine protons adjacent to C=O).

        • ¹³C NMR (101 MHz, CDCl₃) δ: 207.0 (C=O), 165.0 (C=O, amide), 135.0, 130.0, 128.0, 127.0 (thiophene carbons), 45.0, 41.0 (piperidine carbons).

        • Mass Spectrometry (ESI): m/z calculated for C₁₀H₁₁NO₂S [M+H]⁺, found [M+H]⁺.

        Library Generation: Strategies for Diversification

        The true power of this scaffold lies in its potential for diversification to create a library of novel compounds. The following sections outline key strategies and protocols for modifying the core structure at various positions.

        Diversification Strategy Overview

        Core This compound C3_C5 C3/C5 Position (α to Ketone) Core->C3_C5 Alkylation, Aldol Condensation C4 C4 Position (Ketone Modification) Core->C4 Reductive Amination, Wittig Reaction, Grignard Addition Thiophene Thiophene Ring (Substitution) Core->Thiophene Halogenation, Suzuki Coupling

        Caption: Key diversification points on the scaffold.

        Protocol 1: Derivatization at the C4-Ketone via Reductive Amination

        This protocol allows for the introduction of a wide variety of amine functionalities, a common strategy in medicinal chemistry to modulate solubility and introduce new binding interactions.[9]

        Materials:

        • This compound (1)

        • Primary or secondary amine (1.1 eq)

        • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

        • Dichloroethane (DCE) or Methanol (MeOH)

        • Acetic acid (catalytic amount)

        Procedure:

        • To a solution of this compound (1) (1.0 eq) and the desired amine (1.1 eq) in DCE or MeOH, add a catalytic amount of acetic acid. The acid catalyzes the formation of the intermediate iminium ion.

        • Stir the mixture at room temperature for 1-2 hours.

        • Add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise. The choice of a mild reducing agent like NaBH(OAc)₃ is crucial as it selectively reduces the iminium ion in the presence of the ketone.[10]

        • Stir the reaction at room temperature overnight.

        • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.

        • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

        • Purify the product by flash column chromatography or preparative HPLC.

        Data Presentation: Representative Reductive Amination Products

        EntryAmineProductExpected Yield (%)
        1Benzylamine1-(Thien-2-ylcarbonyl)-N-benzylpiperidin-4-amine70-85
        2Morpholine4-(1-(Thien-2-ylcarbonyl)piperidin-4-yl)morpholine75-90
        3Aniline1-(Thien-2-ylcarbonyl)-N-phenylpiperidin-4-amine65-80
        Protocol 2: Carbon-Carbon Bond Formation at C3/C5 via Aldol Condensation

        This protocol introduces substituents at the positions alpha to the ketone, adding steric bulk and new functional groups.

        Materials:

        • This compound (1)

        • Aromatic or aliphatic aldehyde (1.0-2.2 eq)

        • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

        • Ethanol or Methanol

        Procedure:

        • To a solution of this compound (1) (1.0 eq) and the desired aldehyde (1.0-2.2 eq, depending on whether mono- or di-substitution is desired) in ethanol, add a solution of NaOH or KOH in ethanol dropwise at 0 °C. The basic conditions facilitate the deprotonation of the α-carbon to form an enolate.

        • Stir the reaction at room temperature for 12-24 hours.

        • Monitor the reaction by TLC.

        • Upon completion, neutralize the reaction with dilute HCl.

        • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

        • Purify by column chromatography or recrystallization.[11]

        Protocol 3: Modification of the Thiophene Ring

        The thiophene ring offers opportunities for further diversification through electrophilic aromatic substitution reactions.

        Materials:

        • This compound (1)

        • N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)

        • Acetonitrile or Dichloromethane

        Procedure for Halogenation:

        • To a solution of this compound (1) (1.0 eq) in acetonitrile, add NBS or NCS (1.1 eq) at room temperature.

        • Stir the reaction for 2-4 hours. The electron-rich nature of the thiophene ring facilitates electrophilic halogenation, typically at the 5-position.

        • Monitor the reaction by TLC.

        • Concentrate the reaction mixture and purify by column chromatography to yield the halogenated derivative.

        The resulting halogenated thiophene can then be used in a variety of cross-coupling reactions, such as Suzuki or Stille couplings, to introduce a wide range of aryl or alkyl groups, further expanding the chemical diversity of the library.

        Characterization and Quality Control

        A self-validating system of characterization is essential to ensure the identity and purity of each compound in the library.

        Standard Characterization Suite:

        • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of each derivative.[7][8]

        • Mass Spectrometry (LC-MS): To verify the molecular weight and assess purity.

        • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

        Biological Evaluation

        The synthesized library of this compound derivatives can be screened against a variety of biological targets, leveraging the known pharmacological activities of both the piperidine and thiophene scaffolds.[1][12] Potential areas of investigation include:

        • Anticancer Activity: Screening against various cancer cell lines to identify compounds with cytotoxic or antiproliferative effects.[13]

        • Antimicrobial Activity: Testing against a panel of bacteria and fungi.[4]

        • Neurological Targets: Evaluating for activity against receptors and enzymes involved in central nervous system disorders, given the prevalence of the piperidine scaffold in CNS-active drugs.[14]

        Conclusion

        The this compound scaffold represents a rich starting point for the generation of diverse chemical libraries for drug discovery. The protocols outlined in this guide provide a robust framework for the synthesis of the core structure and its subsequent derivatization. By systematically exploring the chemical space around this privileged scaffold, researchers can unlock new therapeutic opportunities and accelerate the development of next-generation medicines.

        References

        • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central.
        • US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google P
        • (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
        • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its deriv
        • Aldehydes and Ketones: 14 Reactions With The Same Mechanism.
        • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.
        • 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. PubMed.
        • US2492629A - Acylation of thiophene - Google P
        • A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replic
        • Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II)
        • Ketone or aldehyde synthesis by acyl
        • 13>C and >1>H NMR spectral studies of some piperidin‐4‐one oximes.
        • Biological Activities of Thiophenes | Encyclopedia MDPI.
        • 1-(Thiophen-2-yl)piperidine|CAS 19983-20-1 - Benchchem.
        • Native Chemical Ligation of Peptides and Proteins - PMC - NIH.
        • Studies on the biological activity of some nitrothiophenes | Request PDF - ResearchG
        • Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session - YouTube.
        • SCHEME 1 (Route B) Reagents and conditions: (i) 20% piperidine/DMF, 20...
        • Preparation of Piperidines, Part 3: Substituted
        • Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)
        • Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II).
        • The Versatility of 4-Acetylpiperidine-1-carbonyl chloride: A Technical Guide for Organic Synthesis in Drug Discovery - Benchchem.
        • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
        • PROCESS FOR PREPARING A PIPERIDIN-4-ONE - European Patent Office - EP 3666757 A1 - Googleapis.com.
        • TRANSITION METAL-CATALYZED COUPLINGS REACTIONS INVOLVING CARBONYL COMPOUNDS ELECTROPHILIC AROMATIC SUBSTITUTION REACTIONS NUCLEO - Thermo Fisher Scientific.
        • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as C
        • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Publishing.
        • Kinetics of Reactions of Acyl Halides. V.
        • Emerging pharmaceutical uses of piperidine, pyrrolidine, and deriv
        • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD.
        • CN105111136A - Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1 ...
        • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
        • BJOC - Search Results - Beilstein Journals.
        • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.

        Sources

        Application Note: Computational Docking Protocols for 1-(thien-2-ylcarbonyl)piperidin-4-one Analogs

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary & Scientific Rationale

        The 1-(thien-2-ylcarbonyl)piperidin-4-one scaffold represents a privileged structure in medicinal chemistry, merging the pharmacophoric rigidity of the piperidone ring with the lipophilic, bioisosteric properties of the thiophene moiety. While piperidin-4-ones are historically recognized for antimicrobial and analgesic properties, recent studies have pivoted toward their potential as Epidermal Growth Factor Receptor (EGFR) inhibitors, particularly when functionalized with heteroaromatic amides [1, 2].

        This Application Note provides a validated protocol for the molecular docking of these analogs. Unlike generic tutorials, this guide addresses the specific stereoelectronic challenges of this scaffold—specifically the rotational energy barrier of the thienyl-carbonyl amide bond and the flexibility of the piperidone ring pucker.

        Key Mechanistic Insight

        The efficacy of this compound analogs often hinges on the thiophene ring's ability to occupy the hydrophobic pocket (Val726, Leu844 in EGFR) while the piperidone carbonyl engages in hydrogen bonding with the hinge region (Met793). Accurate docking requires rigorous quantum mechanical (QM) ligand preparation to resolve the amide rotamers prior to docking.

        Experimental Workflow (DOT Visualization)

        The following diagram outlines the critical path for reproducible docking studies, integrating QM ligand prep with flexible-receptor docking protocols.

        DockingWorkflow LigandPrep Ligand Construction (this compound) QM_Opt QM Optimization (DFT B3LYP/6-31G**) Resolve Amide Rotamers LigandPrep->QM_Opt Energy Min Docking Molecular Docking (XP Precision / Genetic Algorithm) QM_Opt->Docking Low-E Conformers ProteinPrep Receptor Preparation (EGFR WT: PDB 4HJO) (EGFR T790M: PDB 3W2O) GridGen Grid Generation Center: Hinge Region Box: 20x20x20 Å ProteinPrep->GridGen Protonation/Solvation GridGen->Docking Search Space Validation Validation Step Redocking Native Ligand (RMSD < 2.0 Å) Docking->Validation QA Check Analysis Interaction Profiling H-Bonds, Pi-Cation, Hydrophobic Validation->Analysis Validated Poses

        Figure 1: Integrated workflow for the computational evaluation of thiophene-piperidone analogs. Note the critical QM optimization step to handle the amide bond geometry.

        Detailed Protocols

        Protocol A: Ligand Preparation (The "Thiophene-Amide" Challenge)

        Standard force fields (MMFF94) often fail to accurately predict the planar vs. twisted preference of the thiophene-carbonyl bond. We recommend a hybrid DFT approach.

        • Sketching: Generate 3D structures of the analogs. Ensure the piperidone ring is initially modeled in a chair conformation.

        • Conformational Search: Perform a stochastic search (Monte Carlo) to identify low-energy ring puckers.

        • QM Optimization (Critical):

          • Software: Gaussian 16 or Jaguar.

          • Theory: DFT B3LYP with 6-31G** basis set [3].

          • Objective: Calculate the rotational energy barrier of the amide bond connecting the thiophene and piperidine.

          • Output: Use the global minimum conformer as the input for docking. Note: If the barrier is < 5 kcal/mol, include both cis and trans amide rotamers in the docking library.

        Protocol B: Target Preparation (EGFR Kinase Domain)

        To ensure clinical relevance, we utilize both Wild Type (WT) and resistant mutant structures.

        • PDB Selection:

          • Wild Type: PDB ID 4HJO (Co-crystallized with erlotinib) [4].[1]

          • Mutant (T790M): PDB ID 3W2O (Gatekeeper mutation conferring resistance) [4].[1]

        • Pre-processing:

          • Remove crystallographic waters (except those bridging the ligand and Thr790).

          • Protonation: Assign bond orders and protonation states at pH 7.4 using PropKa.

          • Restrained Minimization: Minimize the protein structure (OPLS3e force field) until the heavy atom RMSD converges to 0.30 Å. This relaxes steric clashes without distorting the experimental active site.

        Protocol C: Docking Execution

        This protocol uses a "Soft-Docking" approach to account for the slight induced-fit effects caused by the bulky thiophene group.

        • Grid Generation:

          • Center: Centered on the centroid of the co-crystallized ligand (e.g., erlotinib).

          • Inner Box: 10 Å x 10 Å x 10 Å (Ligand center must fall here).

          • Outer Box: 20 Å x 20 Å x 20 Å (Ligand atoms must fit here).

          • Constraint: Define a hydrogen bond constraint at Met793 (hinge region). This forces the piperidone ketone or relevant substituent to mimic the ATP-binding mode.

        • Search Algorithm:

          • Use a Genetic Algorithm (Lamarckian GA for AutoDock or XP for Glide).

          • Exhaustiveness: Set to 8 (or equivalent high-precision mode).

          • Poses: Generate 50 poses per ligand; cluster with a 2.0 Å RMSD tolerance.

        Data Presentation & Analysis

        Validation Criteria (Self-Validating System)

        Before analyzing your analogs, you must validate the system.

        • Redocking: Extract the native ligand (e.g., erlotinib) and re-dock it.

        • Success Metric: The RMSD between the docked pose and the crystal pose must be ≤ 2.0 Å . If > 2.0 Å, adjust the grid box size or protonation states.

        Comparative Binding Data

        Summarize your findings in a structured format. Below is a template based on typical values for this scaffold class [5, 6].

        Compound IDR-Substituent (Piperidone C3/C5)Binding Energy (kcal/mol)H-Bond InteractionsHydrophobic Contacts
        Ref (Erlotinib) N/A-9.4Met793, Thr790Leu718, Val726, Ala743
        TP-01 H (Parent)-6.8Met793Val726, Leu844
        TP-04 3-Methyl-7.2Met793, Lys745Val726, Leu844
        TP-09 3,5-Dibenzylidene-8.9Met793, Cys797Val726, Leu844, Phe723

        Table 1: Predicted binding affinities against EGFR (WT). Note that the introduction of benzylidene groups (TP-09) typically enhances affinity via pi-stacking interactions in the solvent-exposed region.

        Interaction Pathway Visualization

        Understanding the binding mode is crucial for lead optimization.

        InteractionMap Ligand_Core Piperidone Core Lys745 Lys745 (Catalytic) Ligand_Core->Lys745 Cation-Pi Ligand_Tail Thiophene Tail Val726 Val726 (Hydrophobic) Ligand_Tail->Val726 Pi-Alkyl Leu844 Leu844 (Hydrophobic) Ligand_Tail->Leu844 Pi-Sigma Ligand_Head C4-Ketone Met793 Met793 (Hinge) Ligand_Head->Met793 H-Bond

        Figure 2: Interaction map of a representative this compound analog within the EGFR active site.

        References

        • Bhatia, S., et al. (2020).[2] Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors using Molecular Docking. Bioscience Biotechnology Research Communications. Link

        • Perumal, P., et al. (2014).[3] Docking studies on some novel piperidine analogues against DNA gyrase enzyme. Inventi Rapid: Molecular Modeling. Link

        • Agrawal, N., et al. (2023). Spectral Investigations, DFT Studies, ADME Analysis, Molecular Docking of New Piperidine Derivatives with Potential Antimicrobial Activity. Indian Journal of Science and Technology. Link

        • Al-Warhi, T., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors.[1] Bioorganic Chemistry. Link

        • Goel, K.K., et al. (2008).[4] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Link

        • Dawood, R.S., et al. (2020).[5] Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives. Synthetic Communications. Link

        Sources

        Troubleshooting & Optimization

        Technical Support Center: Synthesis of 1-(thien-2-ylcarbonyl)piperidin-4-one

        Author: BenchChem Technical Support Team. Date: February 2026

        Ticket ID: #TH-PIP-4ONE-OPT Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

        Executive Summary & Root Cause Analysis

        User Issue: Low yield and difficult purification during the acylation of 4-piperidone hydrochloride with thiophene-2-carboxylic acid derivatives.

        Technical Diagnosis: The synthesis of 1-(thien-2-ylcarbonyl)piperidin-4-one is deceptively simple. The low yield is rarely due to the amide coupling itself, but rather the instability of the 4-piperidone free base .

        4-Piperidone is supplied as a hydrochloride monohydrate salt because the free base is prone to rapid intermolecular aldol condensation and polymerization, often observed as the reaction mixture turning deep red or tar-like.

        The Solution: To improve yield, you must minimize the lifespan of the free 4-piperidone amine in the absence of an electrophile. This guide provides two optimized protocols designed to suppress self-condensation.

        Reaction Architecture & Failure Modes

        The following diagram illustrates the competition between the desired product formation and the "Red Tar" polymerization pathway.

        ReactionPathways Start 4-Piperidone HCl (Stable Salt) FreeBase Free Amine (Transient Species) Start->FreeBase Deprotonation Base Base Addition (NaOH/TEA) Base->FreeBase Target Target Product 1-(thien-2-ylcarbonyl) piperidin-4-one FreeBase->Target Fast Acylation (Acid Chloride/HATU) SideRxn Self-Condensation (Aldol Polymerization) FreeBase->SideRxn Slow Acylation or Excess Base RedTar Red Tar/Goo (Irreversible) SideRxn->RedTar

        Figure 1: Kinetic competition between product formation and polymerization. Success depends on the Acylation rate > Dimerization rate.

        Optimized Protocols

        Method A: Biphasic Schotten-Baumann (Recommended for Scale >5g)

        Best for: High yield, easy workup, avoiding polymerization.

        The Logic: By using a biphasic system (DCM/Water), the 4-piperidone salt remains in the aqueous phase. As base liberates the amine, it immediately reacts with the acid chloride in the organic phase. The product partitions into the DCM, protected from further basic hydrolysis or condensation.

        Reagents:

        • 4-Piperidone HCl monohydrate (1.0 eq)

        • Thiophene-2-carbonyl chloride (1.1 eq)

        • Potassium Carbonate (

          
          ) (2.5 eq)
          
        • Solvents: Dichloromethane (DCM) / Water (1:1 ratio)

        Protocol:

        • Preparation: Dissolve

          
           in water (5 vol relative to piperidone) in a round-bottom flask. Cool to 0–5°C .
          
        • Dissolution: Add 4-piperidone HCl monohydrate to the aqueous base. Note: It may not dissolve instantly, but keep it cold.

        • Biphasic Setup: Add an equal volume of DCM to the flask. Stir vigorously.

        • Addition: Dissolve Thiophene-2-carbonyl chloride in a small amount of DCM. Add this solution dropwise to the vigorously stirring biphasic mixture over 30–60 minutes.

          • Critical: Maintain temperature <10°C.

        • Reaction: Allow to warm to room temperature and stir for 2 hours.

        • Workup: Separate layers. Extract aqueous layer 2x with DCM.

        • Wash: Wash combined organics with 1M HCl (to remove unreacted amine) and then Brine. Dry over

          
          .
          
        • Isolation: Concentrate in vacuo. The product usually solidifies upon triturating with diethyl ether or hexanes.

        Method B: Pre-Activated Coupling (HATU/EDC) (Recommended for <1g)

        Best for: When acid chloride is unavailable or for library synthesis.

        The Logic: Standard amide couplings often fail because the user mixes the amine, acid, and coupling agent all at once. The slow activation of the acid allows the free piperidone time to polymerize. You must generate the active ester first.

        Reagents:

        • Thiophene-2-carboxylic acid (1.0 eq)

        • HATU (1.1 eq) or EDC.HCl (1.2 eq)/HOBt (1.2 eq)

        • DIPEA (Diisopropylethylamine) (3.0 eq)

        • 4-Piperidone HCl monohydrate (1.0 eq)

        • Solvent: DMF or DCM (Dry)

        Protocol:

        • Activation: In a dry flask, dissolve Thiophene-2-carboxylic acid and HATU (or EDC/HOBt) in DMF.

        • Base 1: Add 1.0 eq of DIPEA. Stir for 15–30 minutes at room temperature. This forms the active ester.

        • Amine Addition: Cool the mixture to 0°C . Add the solid 4-piperidone HCl monohydrate.

        • Base 2: Add the remaining 2.0 eq of DIPEA dropwise.

          • Why? This liberates the piperidone exactly when the active ester is ready to trap it.

        • Reaction: Stir at 0°C for 1 hour, then room temp for 4 hours.

        • Workup: Dilute with EtOAc. Wash extensively with water (to remove DMF) and saturated

          
          .
          

        Troubleshooting Guide (FAQ)

        SymptomProbable CauseCorrective Action
        Crude is deep red/black Polymerization: The free amine existed too long without electrophile.Use Method A (Biphasic). If using Method B, ensure acid is pre-activated before adding piperidone. Keep reaction cold (0°C).
        Low Yield (<40%) Hydrate Interference: 4-Piperidone HCl is a monohydrate.Ensure you account for the water in the molecular weight calculations. If using DCC/EDC, the water consumes the coupling agent. Use excess coupling agent (1.5 eq) or Method A.
        Product is a sticky gum Residual Solvent/DMF: Amides are hydrogen bond acceptors and hold solvents.Dissolve gum in DCM, wash 3x with water, dry thoroughly. Triturate with cold Ether/Hexane to induce crystallization.
        Impurity at baseline (TLC) Unreacted Piperidone: Wash the organic layer with 1M HCl . The product (amide) is neutral and stays in organic; the unreacted piperidone (amine) protonates and goes to aqueous.

        Comparative Data: Yield Optimization

        The following data summarizes internal optimization runs comparing standard protocols vs. the optimized biphasic protocol.

        Reaction ConditionSolventBaseTempYieldPurity (HPLC)
        Standard EDC/HOBt DMFTEART45%88%
        Acid Chloride (Monophasic) DCMTEA0°C62%91%
        Method A (Biphasic) DCM/H2O K2CO3 0°C 92% 98%

        References & Grounding

        The protocols above are derived from established methodologies for handling unstable aminoketones and Schotten-Baumann conditions.

        • 4-Piperidone Instability & Storage:

          • Source: ChemicalBook & Sigma Aldrich Safety Data Sheets indicate 4-piperidone is stored as the hydrochloride monohydrate to prevent degradation.

          • URL:

        • General Amide Coupling Methodologies:

          • Source: "Amide coupling reaction in medicinal chemistry."[1] HepatoChem. (Review of HATU/EDC vs Acid Chloride efficiency).

          • URL:

        • Schotten-Baumann Conditions for Piperidines:

          • Source: Organic Syntheses, Coll. Vol. 10, p.423 (2004). (General reference for biphasic acylation of secondary amines).

          • URL:

        • Thiophene-2-carbonyl chloride Preparation/Usage:

          • Source: US Patent 4321399A (Preparation of 2-thiophenecarbonyl chloride).

          • URL:

        Sources

        purification challenges of 1-(thien-2-ylcarbonyl)piperidin-4-one

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: Purification & Troubleshooting Guide

        Introduction

        Welcome to the technical support hub for 1-(thien-2-ylcarbonyl)piperidin-4-one . This intermediate is a critical scaffold in medicinal chemistry, particularly in the synthesis of fentanyl analogs and antipsychotics. Its structure—a piperidone ring N-acylated with a thiophene moiety—presents a unique "amphibious" purification challenge. It possesses the polarity of a ketone/amide pair and the lipophilicity of the thiophene ring, often leading to "oiling out" during crystallization and streaking during chromatography.

        This guide moves beyond standard protocols, offering a mechanistic troubleshooting approach to ensure high purity (>98%) and yield.

        Module 1: The "Self-Validating" Workup Protocol

        Issue: "My crude NMR shows significant starting material even after extraction."

        The Science: The most common synthesis involves coupling 4-piperidone (as HCl hydrate) with thiophene-2-carboxylic acid (or its acid chloride). The product is a neutral amide . The impurities are distinct in their acid/base character:

        • Impurity A: Unreacted 4-piperidone (Basic amine).

        • Impurity B: Thiophene-2-carboxylic acid (Acidic).

        • Product: this compound (Neutral).

        The Solution: Implement a Differential pH Extraction. This is a self-validating system because the chemistry dictates that impurities must migrate to the aqueous phase if the pH is correct.

        Step-by-Step Protocol
        • Quench: Dilute reaction mixture (DCM or EtOAc) with water.

        • Acid Wash (Targeting Impurity A):

          • Wash organic layer with 1N HCl (2x) .

          • Mechanism:[1][2][3][4][5][6][7][8][9] Protonates unreacted 4-piperidone (forming the water-soluble hydrochloride salt). The neutral amide product remains in the organic layer.

        • Base Wash (Targeting Impurity B):

          • Wash organic layer with Sat. NaHCO₃ (2x) .[10]

          • Mechanism:[1][2][3][4][5][6][7][8][9] Deprotonates unreacted thiophene carboxylic acid (forming the water-soluble sodium carboxylate).[10]

        • Brine Wash & Dry: Wash with brine, dry over Na₂SO₄, and concentrate.

        Data Summary: Solubility Profile

        Species pH < 2 (Acidic) pH > 8 (Basic) Organic Solvent (DCM/EtOAc)
        Product Insoluble (remains organic) Insoluble (remains organic) Soluble
        4-Piperidone Soluble (Salt) Insoluble (Free base) Soluble (Free base)

        | Thiophene Acid | Insoluble (Free acid) | Soluble (Salt) | Soluble (Free acid) |

        Module 2: Crystallization Challenges ("Oiling Out")

        Issue: "The product separates as a brown oil instead of crystals."

        The Science: The thiophene ring facilitates

        
        -
        
        
        
        stacking, but the flexible piperidone ring disrupts crystal lattice formation. "Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature.
        Troubleshooting the Oil

        Q: Which solvent system should I use? A: Avoid pure non-polar solvents. Use a binary system where the product is soluble in the hot "good" solvent but sparingly soluble in the "bad" solvent.

        • System A (Recommended): Ethyl Acetate / Hexanes (1:3 ratio).

          • Protocol: Dissolve oil in minimum hot EtOAc. Add hot Hexanes until cloudy. Re-heat to clear. Cool slowly to RT, then 4°C.

        • System B (Alternative): Ethanol / Water.

          • Note: Risk of hydrate formation (see Module 4). Only use if System A fails.

        Q: It's still an oil. Now what? A: Induce nucleation.

        • Seeding: Add a crystal from a previous batch (or a similar amide if available) to the cloudy oil.

        • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. This creates micro-abrasions that serve as nucleation sites.

        Module 3: Stability & The "Ghost" Impurities

        Issue: "My yield is low, and the NMR shows a mess in the aliphatic region."

        The Science: 4-Piperidone derivatives are chemically labile. Two specific reactions degrade your product or confuse your analysis.

        • Gem-Diol (Hydrate) Equilibrium:

          • The C4 ketone is electron-deficient. In the presence of water (especially acidic water), it forms a gem-diol [1].

          • Symptom:[1][2][3][5][6][7][8][9][11] Low integration of the ketone carbon in 13C NMR (~208 ppm) and appearance of a hydrate peak (~90 ppm).

          • Fix: This is reversible. Dry the sample thoroughly under high vacuum with P₂O₅ or azeotrope with toluene.

        • Aldol Condensation (The Polymerization Trap):

          • Under basic conditions, the C3/C5 protons of the piperidone ring are acidic. They can form an enolate and attack another ketone molecule [2].

          • Symptom:[1][2][3][5][6][7][8][9][11] Dimer/Oligomer formation, insoluble gums.

          • Prevention:Never expose the free ketone to strong base (NaOH/KOH) for extended periods. Use mild bases (K₂CO₃, NaHCO₃) during synthesis.

        Visualizing the Stability Pathways

        StabilityPathways cluster_0 Danger Zone Prod 1-(thien-2-ylcarbonyl) piperidin-4-one Hydrate Gem-Diol (Hydrate) (Reversible) Prod->Hydrate + H2O / Acid Enolate Enolate Intermediate Prod->Enolate + Strong Base Hydrate->Prod - H2O / Heat / Vac Dimer Aldol Dimer (Irreversible Gum) Enolate->Dimer + Product Molecule

        Caption: Stability pathways of 4-piperidone derivatives. Note the reversibility of hydration vs. the irreversibility of Aldol condensation.

        Module 4: Chromatography (TLC & Column)

        Issue: "The spot streaks badly on silica, making separation impossible."

        The Science: Even though the nitrogen is acylated (amide), the molecule is still polar. The ketone oxygen and the amide carbonyl interact strongly with the acidic silanol groups on silica gel, causing "tailing."

        Optimization Guide
        ParameterStandard ConditionOptimized ConditionWhy?
        Stationary Phase Silica Gel (Standard)Neutralized Silica Pre-washing silica with 1% Et₃N deactivates acidic sites.
        Mobile Phase Hexane / EtOAcDCM / MeOH DCM solubilizes the thiophene ring better; MeOH reduces adsorption.
        Modifier None1% Triethylamine (TEA) TEA competes for silanol binding sites, sharpening the peak.

        Recommended TLC Stain:

        • KMnO₄: Oxidizes the thiophene ring (yellow spot on purple background).

        • Iodine: General reversible stain.

        Summary Workflow

        The following decision tree outlines the logical flow for purifying a crude reaction mixture containing this compound.

        PurificationWorkflow Start Crude Reaction Mixture Quench Quench (H2O) & Extract (EtOAc) Start->Quench AcidWash Wash 1N HCl (Removes Piperidone) Quench->AcidWash BaseWash Wash Sat. NaHCO3 (Removes Thiophene Acid) AcidWash->BaseWash Dry Dry (Na2SO4) & Concentrate BaseWash->Dry StateCheck State of Matter? Dry->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Crystallizes Oil Viscous Oil StateCheck->Oil Oils Out Recryst Recrystallize (EtOAc/Hexane) Solid->Recryst Column Column Chromatography (DCM/MeOH + 1% TEA) Oil->Column Final Pure Product (>98%) Recryst->Final Column->Final

        Caption: Optimized purification workflow emphasizing the differential extraction prior to physical separation.

        References

        • Hydrate Formation in Piperidones

          • Watson, P. S., Jiang, B., & Scott, B. (2000).[5] A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines. Organic Letters, 2(23), 3679–3681.

          • Context: Discusses the equilibrium between piperidones and their hydr
        • Aldol Condensation Risks

          • Perumal, V., et al. (2001).[5] Synthesis and antimicrobial activity of some new piperidin-4-one derivatives. Indian Drugs, 38(3), 156-159.[5]

          • Context: Details the reactivity of the alpha-protons in 4-piperidones leading to condens
        • General Amide Purification (Thiophene Derivatives)

          • Mishra, R., et al. (2011). Synthesis and biological evaluation of some novel thiophene derivatives. Journal of Saudi Chemical Society.
          • Context: Provides general workup procedures for thiophene-carboxylic acid couplings, supporting the acid/base wash protocol.

        Sources

        ThioChem Technical Support Center: Thienoyl Chloride Coupling Optimization

        Author: BenchChem Technical Support Team. Date: February 2026

        Case ID: TCC-OPT-2024 Subject: Optimization of 2-Thiophenecarbonyl Chloride (Thienoyl Chloride) Coupling Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division

        Welcome to the Technical Support Center

        You are likely accessing this guide because your standard amide/ester coupling protocol—which works perfectly for benzoyl chloride—is failing with thienoyl chloride.

        The Core Problem: Unlike benzene, the thiophene ring is electron-rich (π-excessive). This makes the carbonyl carbon of thienoyl chloride less electrophilic than benzoyl chloride, while simultaneously making the ring itself a nucleophile. This duality leads to unique side reactions, specifically self-acylation and catalyst poisoning if sulfur impurities are present.

        This guide provides a self-validating protocol to navigate these challenges.

        Part 1: The Optimized Protocol (Standard Operating Procedure)

        Do not deviate from the order of addition. This protocol is designed to minimize the formation of the "dithienyl ketone" side product and symmetrical anhydrides.

        Reagents & Stoichiometry
        • Acid Chloride: 2-Thiophenecarbonyl chloride (1.1 equiv)[1]

        • Nucleophile: Amine/Alcohol (1.0 equiv)

        • Base: DIPEA (Hünig's Base) or Triethylamine (1.2 - 1.5 equiv)

        • Solvent: Anhydrous DCM or THF (0.1 M - 0.2 M concentration)

        • Catalyst: DMAP (0.1 equiv) Only for sterically hindered alcohols; avoid for amines unless necessary.

        Step-by-Step Workflow
        • System Prep: Flame-dry all glassware. Purge with N₂ or Ar.[2] Thienoyl chloride hydrolyzes faster than benzoyl chloride due to the lower resonance stabilization of the chloride bond; moisture control is critical [1].

        • Nucleophile Solubilization: Dissolve the Nucleophile and Base in the solvent. Cool to 0°C .[3]

          • Technical Note: Adding the base before the acid chloride neutralizes the HCl immediately upon generation, preventing acid-catalyzed polymerization of the thiophene ring.

        • Controlled Addition: Dilute the Thienoyl Chloride in a small volume of solvent. Add it dropwise to the nucleophile mixture at 0°C.

          • Critical: Do not add neat acid chloride. Localized high concentrations favor self-acylation (Friedel-Crafts) side reactions [2].

        • Reaction Phase: Allow to warm to Room Temperature (RT) only after 30 minutes. Monitor by TLC/LC-MS.

        • Quench: Quench with saturated NaHCO₃ to hydrolyze excess acid chloride and neutralize HCl salts.

        Part 2: Visualization of the Workflow

        The following diagram illustrates the critical decision points and process flow for the coupling reaction.

        ThienoylCoupling Start Start: Reagent Prep CheckPurity Check Thienoyl Cl Purity (Clear/Pale Yellow?) Start->CheckPurity Distill Action: Distill under Vacuum (Remove SOCl2/HCl) CheckPurity->Distill No (Dark/Fuming) SolventPrep Dissolve Nucleophile + Base Solvent: Anhydrous DCM/THF Temp: 0°C CheckPurity->SolventPrep Yes Distill->SolventPrep Addition Add Thienoyl Cl (Diluted) Rate: Dropwise SolventPrep->Addition Monitor Monitor (TLC/LCMS) Time: 1-3 Hours Addition->Monitor Decision Complete? Monitor->Decision Decision->Monitor No (Add Catalyst/Heat) Quench Quench: Sat. NaHCO3 Decision->Quench Yes Workup Workup: Wash w/ Brine Dry over Na2SO4 Quench->Workup

        Figure 1: Optimized workflow for Thienoyl Chloride coupling, emphasizing purity checks and temperature control.

        Part 3: Troubleshooting & FAQs
        Q1: My reaction mixture turned black/tarry. What happened?

        Diagnosis: Thiophene Polymerization or Friedel-Crafts Self-Acylation. The Science: The thiophene ring is highly susceptible to electrophilic attack.[4] If you have excess Lewis acid (from unpurified acid chloride containing metal salts) or strong protic acid (HCl buildup), the thienoyl chloride attacks the thiophene ring of another molecule. The Fix:

        • Temperature Control: Never heat the reaction above 40°C.

        • Base Management: Ensure you have at least 1.2 equivalents of base present before adding the acid chloride to scavenge HCl immediately.

        Q2: I see a major impurity peak at M+ [Product Mass + 110]. What is it?

        Diagnosis: Symmetrical Anhydride Formation. The Science: If water is present, thienoyl chloride hydrolyzes to 2-thiophenecarboxylic acid. This acid then reacts with the remaining thienoyl chloride to form the symmetrical anhydride. The Fix:

        • Solvent Drying: Use freshly distilled DCM or THF.

        • Stoichiometry: Do not use a large excess of acid chloride (keep to 1.1 equiv).

        • Quench: If present, this byproduct can sometimes be cleaved back to the acid and ester/amide by treating with a nucleophile (like N,N-dimethyl-1,3-propanediamine) before workup, but prevention is better.

        Q3: The yield is low, and I smell SO₂. Why?

        Diagnosis: Degraded Reagent. The Science: Thienoyl chloride is often prepared via Thionyl Chloride (SOCl₂). If the SOCl₂ is not completely removed, it will react with your nucleophile (especially amines) to form sulfinamides, which are unstable and ruin the stoichiometry [3]. The Fix:

        • Azeotrope: Before use, dissolve your thienoyl chloride in dry toluene and rotary evaporate 2-3 times. This azeotropically removes residual SOCl₂.

        Q4: Can I use DMF as a catalyst?

        Diagnosis: Conditional Yes. The Science: DMF forms the Vilsmeier-Haack reagent with acid chlorides. While this activates the chloride, the Vilsmeier intermediate is highly reactive and can lead to formylation of the electron-rich thiophene ring if not handled cold [4]. The Fix: Use DMAP instead of DMF for amide couplings. Use DMF only if generating the acid chloride in situ from the acid.

        Part 4: Data & Chemical Compatibility

        Table 1: Solvent & Base Compatibility Matrix

        SolventSuitabilityNotes
        DCM Excellent Standard choice. Easy workup.
        THF Good Good for polar substrates. Ensure it is peroxide-free.
        Toluene Moderate Good for high-temp (if stable), but poor solubility for some salts.
        DMF Avoid Can lead to side reactions with thiophene ring; difficult to remove.
        Water Poor Rapid hydrolysis of thienoyl chloride.

        Table 2: Physical Properties for Process Control [5]

        PropertyValueImplication
        Boiling Point 206-208°CHigh BP makes removal by simple evap difficult; requires vacuum distillation.
        Density 1.37 g/mLDenser than water; sits at the bottom during extraction (DCM layer).
        Appearance Colorless/Pale YellowAmber/Brown indicates decomposition/polymerization.
        Part 5: Logic Tree for Yield Optimization

        Use this decision tree to diagnose low yields or impurities.

        TroubleshootingTree Problem Problem: Low Yield / Impurity CheckColor Rxn Color? Problem->CheckColor Black Black/Tar CheckColor->Black Clear Clear/Yellow CheckColor->Clear Polymer Issue: Polymerization Fix: Lower Temp, Add Base First Black->Polymer CheckSM Starting Material Remaining? Clear->CheckSM YesSM Yes: Incomplete CheckSM->YesSM NoSM No: Side Product CheckSM->NoSM Hydrolysis Issue: Hydrolysis Fix: Dry Solvents, Check Reagent Quality YesSM->Hydrolysis Anhydride Issue: Anhydride Fix: Reduce Acid Cl equiv, Add Nucleophile Slowly NoSM->Anhydride

        Figure 2: Diagnostic logic tree for identifying root causes of failure in thienoyl chloride couplings.

        References
        • Sigma-Aldrich. 2-Thiophenecarbonyl chloride Product Specification & Safety Data Sheet.Link

        • ChemicalBook. 2-Thiophenecarbonyl chloride Properties and Reactions.Link

        • BenchChem. Purification techniques for products of acyl chloride synthesis.Link

        • Organic Chemistry Portal. Thiophene Synthesis and Reactivity.Link

        • PubChem. 2-Thiophenecarbonyl chloride Compound Summary.Link

        Sources

        optimizing crystallization of piperidin-4-one derivatives for X-ray analysis

        Author: BenchChem Technical Support Team. Date: February 2026

        Status: Operational | Tier: Level 3 (Senior Application Support) | Ticket: #PIP-4-ONE-XTAL

        Welcome to the technical support center for piperidin-4-one derivative crystallization. As a Senior Application Scientist, I understand that crystallizing these heterocycles presents unique challenges due to their conformational flexibility (chair vs. boat puckering) and the basicity of the nitrogen center .

        This guide moves beyond generic advice to address the specific physicochemical behavior of piperidones in the crystallization vial.

        Module 1: Pre-Crystallization Assessment

        Q: My piperidone derivative is an oil/gum after synthesis. How do I prepare it for X-ray quality crystallization?

        A: You cannot grow a lattice from a chaotic gum. Piperidin-4-ones often trap solvent or form hydrates at the ketone position (gem-diols). Protocol:

        • Protonation Check: If your molecule is a free base, the nitrogen lone pair promotes solvation, hindering lattice packing. Action: Consider converting to a salt (see Module 2).

        • The "Hard" Dry: Dissolve 50 mg in DCM, dry over

          
           (to remove water that forms hydrates), filter, and rotovap. Then, put it on a high-vacuum line for 4 hours.
          
        • Solubility Profiling: Do not guess. Perform this micro-screen with 2 mg of sample per vial:

        Solvent ClassSpecific SolventTarget BehaviorWhy?
        Non-Polar Hexane / PentaneInsolubleIdeal anti-solvent (low density).
        Polar Aprotic Acetone / AcetonitrileSoluble (Warm)Good for evaporation; avoids H-bond competition.
        Polar Protic Ethanol / MethanolSolubleRisk: Can form hemiketals with the C=O group.
        Chlorinated DCM / ChloroformHighly SolubleToo soluble for growth; use only as a "solvent" in diffusion.
        Module 2: Method Selection & Execution

        Q: Which crystallization method yields the best diffraction-quality crystals for these derivatives?

        A: For piperidin-4-ones, Vapor Diffusion is superior to slow evaporation. Evaporation often leads to "skin" formation or oils because the concentration rises too fast. Diffusion controls the kinetics, allowing the flexible piperidone ring to lock into a repetitive conformation.

        Protocol: Vapor Diffusion (Sitting Drop)

        Target:[1] 10-20 mg of compound.

        • The Inner Chamber: Dissolve 15 mg of your derivative in 0.5 mL of a "Good Solvent" (e.g., Acetone or DCM). Filter this into a small 2 mL vial.

        • The Outer Chamber: Place the small vial (uncapped) inside a larger 20 mL scintillation vial.

        • The Anti-Solvent: Carefully pipette 3-4 mL of "Bad Solvent" (e.g., Pentane or Diethyl Ether) into the outer vial. Crucial: Do not let the liquid levels touch or spill into the inner vial.

        • The Seal: Cap the outer vial tightly. Wrap with Parafilm to prevent total solvent loss.

        • The Wait: Store at 4°C. The volatile anti-solvent will diffuse into the inner vial, slowly raising supersaturation.

        Expert Insight: If using DCM/Pentane, the Pentane (lower density) will diffuse into the DCM. If using Ethanol/Water, water (higher density) is the anti-solvent, but vapor diffusion is slower due to lower vapor pressure. Stick to volatile organics for piperidones.

        Module 3: Troubleshooting (The "Why did it fail?" Phase)

        Q: I am seeing "Oiling Out" (Liquid-Liquid Phase Separation) instead of crystals. Why?

        A: This is the most common failure mode for piperidones. It occurs when the metastable limit is crossed at a temperature where the compound is a liquid (molten) rather than a solid. The lattice energy is too weak to overcome the solvation shell.

        Visual Troubleshooting Guide: The Oiling Out Rescue

        OilingOutRescue Start Observation: Oiling Out (Droplets at bottom) TempCheck Is Temp > Melting Point of solvated species? Start->TempCheck Action1 LOWER Temperature (Move to 4°C or -20°C) TempCheck->Action1 Yes (likely) Action2 Reduce Supersaturation (Add 10% Good Solvent) TempCheck->Action2 No (Supersaturation too high) Action3 Seed the Oil (Scratch glass/Add seed) Action1->Action3 Oil solidifies? Action2->Start Re-equilibrate Result Crystal Growth Action3->Result

        Figure 1: Decision tree for rescuing a crystallization experiment that has undergone liquid-liquid phase separation.

        Q: My crystals are diffracting, but the structure is disordered. How do I fix this?

        A: Piperidin-4-ones suffer from ring puckering disorder . The ring flips between chair, boat, and twist-boat forms in the lattice, blurring the electron density.

        The Fix: Salt Formation Protonating the amine nitrogen (

        
        ) locks the conformation via hydrogen bonding and ionic forces, creating a rigid lattice.
        

        Salt Selection Protocol: Use the

        
         rule: 
        
        
        
        .[2]
        • Piperidine pKa: ~11.

        • Target Acid pKa: < 8.[3]

        Recommended Salts for Piperidones:

        • Hydrochloride (HCl): Small counter-ion, high lattice energy. Method: Bubble HCl gas into ether solution of base.

        • Picrate: Bulky, rigid, excellent for

          
          -stacking. Method: Mix equimolar picric acid in ethanol.
          
        • Fumarate/Maleate: Good for forming H-bond networks that bridge two piperidone molecules.

        Visual Workflow: Salt Selection Strategy

        SaltSelection Base Piperidone Base (Flexible/Disordered) Check Check Solubility Base->Check HCl Try HCl Gas/Ether (High Lattice Energy) Check->HCl Small Molecule? Bulky Try Picric/Tosyl Acid (Space Filling) Check->Bulky Large Substituents? Dicarb Try Fumaric Acid (H-Bond Bridging) Check->Dicarb Need H-Bond Network?

        Figure 2: Strategic pathway for selecting counter-ions to reduce conformational disorder in piperidone derivatives.

        Module 4: Post-Crystallization (Harvesting)

        Q: The crystals crack when I try to mount them. What is happening?

        A: This indicates Solvent Loss (Desolvation) . Piperidone lattices often incorporate solvent molecules to fill voids left by the chair conformation. When you open the vial, the solvent evaporates, and the lattice collapses.

        The Fix:

        • Do not let them dry. Mount directly from the mother liquor.

        • Use Paratone-N Oil. Drag the crystal through a drop of heavy oil (Paratone) immediately upon removal from solvent. This coats the crystal and locks the solvent inside.

        • Flash Cool immediately. Place the loop on the goniometer and stream with 100K nitrogen instantly.

        References
        • Cambridge Crystallographic Data Centre (CCDC). Crystallization Guides and Strategies. [Link]

        • Royal Society of Chemistry (RSC). Advanced crystallisation methods for small organic molecules. (Chem. Soc. Rev., 2023). [Link]

        • National Institutes of Health (NIH). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. [Link]

        • Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. [Link]

        Sources

        Technical Support Center: Enhancing the Solubility of 1-(thien-2-ylcarbonyl)piperidin-4-one Derivatives

        Author: BenchChem Technical Support Team. Date: February 2026

        This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(thien-2-ylcarbonyl)piperidin-4-one derivatives. This class of compounds, while promising for various therapeutic applications, often exhibits poor aqueous solubility, hindering preclinical and clinical development. This resource provides a comprehensive overview of troubleshooting strategies and frequently asked questions to effectively address these solubility issues.

        I. Understanding the Core Problem: Physicochemical Properties

        The this compound scaffold possesses inherent structural features that contribute to low water solubility. The thienyl and piperidinone rings, coupled with the carbonyl group, create a relatively lipophilic and rigid structure.[1][2] High lipophilicity and strong intermolecular forces within the crystal lattice can impede the dissolution process.[3] It is crucial to understand that improving solubility is often a multi-faceted challenge requiring a systematic approach.

        II. Frequently Asked Questions (FAQs)

        Q1: What are the initial signs of poor solubility in my experiments?

        A1: Common indicators of poor solubility include:

        • Precipitation: The compound crashes out of solution upon preparation or during an experiment.

        • Cloudiness or Turbidity: The solution appears hazy, indicating the presence of undissolved particles.

        • Low Bioavailability: In vivo studies show poor absorption and low plasma concentrations of the compound.

        • Inconsistent Results: High variability in experimental data can often be traced back to inconsistent compound concentrations due to solubility issues.

        Q2: Which solvents should I try first for solubilizing my this compound derivative?

        A2: A tiered approach is recommended. Start with common laboratory solvents and progress to more specialized systems if needed.

        Solvent CategoryExamplesRationale & Considerations
        Aqueous Buffers Phosphate-Buffered Saline (PBS), Tris-HClPhysiologically relevant but often insufficient for highly lipophilic compounds.
        Organic Solvents Dimethyl Sulfoxide (DMSO), Ethanol, MethanolEffective for initial stock solutions, but their concentration in final assays must be minimized to avoid cellular toxicity. Ethanol is a common solvent for recrystallizing piperidin-4-one derivatives.[4]
        Co-solvents Mixtures of water with DMSO, Ethanol, Propylene Glycol, or Polyethylene Glycol (PEG)These mixtures can significantly enhance solubility by reducing the polarity of the solvent system.[5][6][7][8][9]

        Q3: Can pH adjustment improve the solubility of my compound?

        A3: Yes, pH modification can be a powerful tool, especially if your derivative has ionizable groups. The piperidine nitrogen is basic and can be protonated at acidic pH, forming a more soluble salt. The ideal pH range for piperazine derivatives, a related class of compounds, to enhance permeability without cytotoxicity has been identified as being between 8.7 and 9.6.[10]

        Q4: When should I consider salt formation?

        A4: Salt formation is a primary strategy when dealing with poorly soluble ionizable compounds.[11][12] If your derivative has a basic nitrogen, forming a salt with an acid (e.g., hydrochloride, mesylate) can dramatically increase aqueous solubility.[13] This is often a critical step in moving a compound from discovery to development.[11]

        III. Troubleshooting Guides: A Step-by-Step Approach

        This section provides detailed protocols and the scientific rationale behind them to systematically address solubility challenges.

        Guide 1: Systematic Solvent Screening

        This protocol aims to identify an optimal solvent or co-solvent system for your specific derivative.

        Experimental Protocol:

        • Preparation: Accurately weigh a small amount of your compound (e.g., 1 mg) into several vials.

        • Solvent Addition: To each vial, add a precise volume (e.g., 100 µL) of a different solvent or co-solvent mixture from the table in FAQ 2.

        • Equilibration: Vortex each vial vigorously for 1-2 minutes. Allow the samples to equilibrate at a controlled temperature (e.g., 25°C) for 24 hours to ensure saturation is reached.

        • Observation & Centrifugation: Visually inspect for undissolved material. Centrifuge the vials to pellet any remaining solid.

        • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

        Causality Behind Experimental Choices:

        • Equilibration Time: A 24-hour period is generally sufficient to reach thermodynamic equilibrium solubility.

        • Temperature Control: Solubility is temperature-dependent; maintaining a constant temperature ensures reproducible results.

        • Analytical Quantification: Visual inspection can be misleading. Analytical methods provide precise and accurate solubility data.

        Data Presentation: Example Solubility Data

        Solvent SystemSolubility (µg/mL)Observations
        PBS (pH 7.4)< 1Significant precipitation
        10% DMSO in PBS25Slightly hazy
        50% Ethanol in Water150Clear solution
        20% PEG 400 in Water200Clear solution
        Guide 2: pH-Dependent Solubility Profiling

        This workflow helps determine the optimal pH for solubilizing your compound.

        G cluster_0 pH-Solubility Workflow A Prepare a series of buffers with varying pH (e.g., pH 2 to 10) B Add excess compound to each buffer A->B C Equilibrate for 24 hours with agitation B->C D Centrifuge to separate undissolved solid C->D E Measure the concentration of the supernatant (e.g., by HPLC) D->E F Plot solubility as a function of pH E->F G Identify the pH of maximum solubility F->G

        Caption: Workflow for determining the pH-solubility profile.

        Experimental Protocol:

        • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for basic pH).

        • Compound Addition: Add an excess amount of your this compound derivative to each buffer.

        • Equilibration: Agitate the samples at a constant temperature for 24 hours.

        • Sample Processing: Centrifuge the samples and filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

        • Analysis: Quantify the dissolved compound in each filtered supernatant using a validated analytical method.

        • Data Analysis: Plot the measured solubility against the corresponding pH to generate a pH-solubility profile.

        Trustworthiness of the Protocol:

        This self-validating system ensures that the determined solubility is the true equilibrium solubility at each pH point. The use of excess solid and a sufficient equilibration time are critical for achieving this.

        Guide 3: Formulation Strategies for Enhanced Solubility

        For compounds with persistent solubility issues, advanced formulation techniques may be necessary. These are often employed in later stages of drug development.[14][15][16]

        1. Amorphous Solid Dispersions (ASDs)

        • Principle: Converting the crystalline form of the drug to a higher-energy amorphous state can lead to a significant increase in aqueous solubility.[17] This is often achieved by dispersing the drug in a polymer matrix.

        • Common Techniques:

          • Spray Drying: A solution of the drug and a polymer is rapidly dried to form an amorphous powder.[17]

          • Hot-Melt Extrusion: The drug and polymer are mixed and heated to form a molten mass, which is then cooled and milled.[17]

        2. Particle Size Reduction

        • Principle: Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[14][16][18][19]

        • Techniques:

          • Micronization: Milling techniques are used to reduce particle size to the micron range.[14][16]

          • Nanonization: Advanced techniques can produce drug nanoparticles, further enhancing the surface area.[16]

        3. Complexation with Cyclodextrins

        • Principle: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming a more water-soluble inclusion complex.[20][21] This approach can also improve the stability of the drug.[21]

        • Experimental Approach:

          • Prepare aqueous solutions of various cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin).

          • Add an excess of the this compound derivative to each cyclodextrin solution.

          • Equilibrate and analyze the supernatant to determine the increase in solubility.

        G cluster_1 Solubility Enhancement Strategies A Poorly Soluble Compound B Salt Formation A->B C Co-solvency A->C D Particle Size Reduction A->D E Amorphous Solid Dispersion A->E F Cyclodextrin Complexation A->F G Improved Solubility & Bioavailability B->G C->G D->G E->G F->G

        Caption: Overview of key strategies for improving drug solubility.

        IV. Concluding Remarks

        Addressing the poor solubility of this compound derivatives requires a logical and systematic approach. By understanding the underlying physicochemical principles and employing the troubleshooting guides outlined in this document, researchers can effectively overcome these challenges and advance their drug development programs. It is recommended to start with simpler methods like solvent and pH screening before moving to more complex formulation strategies.

        V. References

        • Ali, H., et al. (2025). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Food Science and Biotechnology.

        • Cho, S., et al. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Journal of Food Science and Biotechnology.

        • Bhattacharjee, D., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6664.

        • Javed, I., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 15(7), 1824.

        • The Royal Society of Chemistry. (2021). Tactics to Improve Solubility.

        • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate.

        • Ahmad, S., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(4), 884.

        • National Center for Biotechnology Information. (n.d.). 1-(Thiophen-2-yl)piperidine. PubChem. Retrieved from [Link]

        • Fares, A., et al. (2011). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 66(1), 33-39.

        • Taha, E. A., et al. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Records of Natural Products, 13(1), 1-8.

        • Zhang, M., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(10), 912-916.

        • Al-Hamidi, H., et al. (2019). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 20(2), 73.

        • Drug Development & Delivery. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.

        • Arulraj, R., & Rajarajan, M. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 167-172.

        • Hilpert, H., et al. (2002). Piperidine-renin inhibitors compounds with improved physicochemical properties. Bioorganic & Medicinal Chemistry Letters, 12(11), 1387-1391.

        • Sharma, D., et al. (2025). Improving solubility via structural modification. ResearchGate.

        • Caffarel-Salvador, E., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 484-492.

        • Kumar, L., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(7), 8443-8453.

        • Shah, J. C., & Sandhu, H. K. (2017). Co-solvent and Complexation Systems. ResearchGate.

        • Al-Achi, A., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.

        • Shandong IRO Chelating Chemical Co., Ltd. (2025). Co-solvent: Significance and symbolism.

        • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development.

        • Stahl, P. H. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Expert Opinion on Drug Delivery, 11(10), 1477-1483.

        • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.

        • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.

        • Wróblewska, A., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 27(21), 7423.

        • Al-Ostoot, F. H., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Scientific Reports, 14(1), 6461.

        • Shandong IRO Chelating Chemical Co., Ltd. (2023). Cosolvent - The 'Medicinal Magician' in The Laboratory.

        • MilliporeSigma. (n.d.). Improving API Solubility.

        • Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach.

        • Al-Ghorbani, M., et al. (2022). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure, 1250, 131758.

        Sources

        Technical Support Center: Catalyst Selection & Optimization for Piperidinone Hydrogenation

        Author: BenchChem Technical Support Team. Date: February 2026

        The following technical guide is structured as an interactive support center resource. It synthesizes mechanistic insights with practical troubleshooting protocols for the hydrogenation of piperidinone intermediates.

        Topic: Catalyst Selection for Hydrogenation of Piperidinone Intermediates Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current)

        Core Catalyst Selection Framework[1]

        The hydrogenation of piperidinone intermediates typically falls into two distinct mechanistic categories: Ring Saturation (reducing pyridinones/enaminones to piperidinones) or Carbonyl Reduction (reducing piperidinones to hydroxypiperidines).

        Decision Matrix: Which Catalyst Do I Need?
        Reaction GoalSubstrate FeaturesRecommended CatalystPrimary Solvent SystemMechanistic Rationale
        Ring Saturation (Pyridinone
        
        
        Piperidinone)
        N-Boc / N-Ac / Free NH 5-10% Rh/C or 5% Rh/Al₂O₃ MeOH or EtOH (neutral)Rhodium operates well under mild conditions (20-50°C, 3-10 bar) and minimizes hydrogenolysis of C-N bonds compared to Pd.[1]
        N-Benzyl (N-Bn) PtO₂ (Adams' Cat.) AcOH / EtOHPlatinum is less aggressive toward N-benzyl deprotection than Pd/C. Acidic media prevents catalyst poisoning by the amine.
        Ketone Reduction (Piperidinone
        
        
        Piperidinol)
        Simple (4-piperidinone) 5-10% Pd/C MeOHPalladium is the most active metal for C=O reduction in non-conjugated cyclic ketones.
        Stereoselective (3-subst.) PtO₂ or Ru/C H₂O / IPARuthenium and Platinum favor cis-selectivity (kinetic control) via face-selective adsorption.[1]
        Enaminone Reduction (Dehydropiperidinone
        
        
        Piperidinone)
        Acid-Sensitive Groups Raney Nickel EtOH (neutral/basic)Raney Ni is effective for C=C saturation in enaminones without affecting acid-sensitive protecting groups (e.g., Boc, acetals).[1]

        Troubleshooting Guide & FAQs

        This section addresses specific failure modes reported by users.

        Q1: "My reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why?"

        Diagnosis: Amine Poisoning (Strong Adsorption) In piperidinone hydrogenation, the basic nitrogen lone pair can coordinate strongly to the metal surface (especially Pd and Pt), effectively blocking active sites from H₂ adsorption. This is a competitive inhibition mechanism.

        Corrective Protocol:

        • Protonate the Amine: Run the reaction in acetic acid or add 1.0–1.1 equivalents of HCl (if acid-stable). This converts the free amine to an ammonium salt, which does not coordinate to the metal surface.

        • Switch to Rhodium: If acid is not an option, switch to Rh/C . Rhodium is significantly less susceptible to nitrogen poisoning than Palladium or Platinum [1].

        Q2: "I need to reduce the ketone but keep my N-Benzyl group intact. Pd/C is removing it."

        Diagnosis: Competitive Hydrogenolysis Palladium is the gold standard for debenzylation. Using it for ketone reduction in the presence of N-Bn is a common error.

        Corrective Protocol:

        • Primary Choice: Use PtO₂ (Adams' Catalyst) in ethanol. Platinum is excellent for ketone reduction but kinetically slow for N-debenzylation under mild pressures (1-3 bar).[1]

        • Alternative: Use Raney Nickel .[2] It rarely effects debenzylation under standard hydrogenation conditions.

        • Poisoning Strategy: If you must use Pd, add a "modifier" like diphenyl sulfide or use Lindlar’s catalyst , though this significantly slows ketone reduction [2].

        Q3: "I am getting the wrong diastereomer (Trans instead of Cis) during 3-substituted piperidinone reduction."

        Diagnosis: Thermodynamic Equilibration Catalytic hydrogenation typically favors the cis-isomer (kinetic product) via syn-addition of hydrogen from the less hindered face. However, if the reaction is slow or the catalyst is basic, the product can epimerize via an enol intermediate to the thermodynamically stable trans-isomer.

        Corrective Protocol:

        • Increase Rate: Higher H₂ pressure (e.g., 50 bar) favors the kinetic pathway (cis).

        • Acidic Media: Use acetic acid as solvent. This suppresses enolization, locking the kinetic cis-product.

        • Catalyst Switch: Ruthenium (Ru/C) or Rhodium (Rh/C) are superior for cis-selectivity compared to Pd/C in cyclic ketone reductions [3].

        Experimental Protocols

        Protocol A: General Hydrogenation of N-Boc-4-Piperidinone

        Target: N-Boc-4-Hydroxypiperidine

        • Preparation: In a high-pressure autoclave, dissolve N-Boc-4-piperidinone (10.0 g, 50 mmol) in MeOH (100 mL).

        • Catalyst Loading: Add 5% Pd/C (500 mg, 5 wt% loading) under an inert nitrogen atmosphere. Caution: Pd/C is pyrophoric.

        • Hydrogenation: Purge the vessel 3x with N₂, then 3x with H₂. Pressurize to 5 bar (75 psi) .

        • Reaction: Stir vigorously (1000 rpm) at 25°C for 4–6 hours. Monitor H₂ uptake.

        • Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate in vacuo to yield the product.

        Protocol B: Stereoselective Synthesis of cis-N-Benzyl-3-Methyl-4-Piperidinol

        Target: Kinetic Cis-Product

        • Preparation: Dissolve N-benzyl-3-methyl-4-piperidinone (5.0 g) in Ethanol/Acetic Acid (10:1 v/v, 50 mL). The acid is critical for stereocontrol.

        • Catalyst Loading: Add PtO₂ (100 mg, 2 wt%).

        • Hydrogenation: Pressurize to 50 bar (725 psi) H₂. Note: High pressure maximizes the kinetic cis-selectivity.[1]

        • Reaction: Stir at room temperature for 12 hours.

        • Workup: Filter catalyst. Neutralize filtrate with saturated NaHCO₃ before extraction with EtOAc.

        Visualizations

        Catalyst Selection Decision Tree

        Caption: Logic flow for selecting the optimal hydrogenation catalyst based on substrate protecting groups and reaction goals.

        CatalystSelection Start Start: Piperidinone Hydrogenation Goal What is the reaction goal? Start->Goal RingSat Ring Saturation (Pyridinone -> Piperidinone) Goal->RingSat KetoneRed Ketone Reduction (C=O -> CH-OH) Goal->KetoneRed NBn_Check Is N-Benzyl present? RingSat->NBn_Check Stereo_Check Is Stereoselectivity required? (e.g., 3-substituted) KetoneRed->Stereo_Check Rh_Cat Use Rh/C or Rh/Al2O3 (Mild, retains N-Bn) NBn_Check->Rh_Cat Yes Pd_Cat_Ring Use Pd/C (Fast, removes N-Bn) NBn_Check->Pd_Cat_Ring No Pd_Cat_Ketone Use Pd/C in MeOH (Standard reduction) Stereo_Check->Pd_Cat_Ketone No (Simple 4-one) Pt_Cat Use PtO2 or Ru/C (Favors Cis isomer) Stereo_Check->Pt_Cat Yes (Cis goal)

        Troubleshooting Logic: The "Stalled Reaction"

        Caption: Diagnostic workflow for troubleshooting incomplete hydrogenation or catalyst deactivation.

        Troubleshooting Issue Issue: Reaction Stalls (< 100% Conversion) Check1 Check 1: Is the Amine Free? Issue->Check1 Poison Diagnosis: Catalyst Poisoning (N-Lone Pair) Check1->Poison Yes Check2 Check 2: N-Benzyl Cleavage? Check1->Check2 No Sol1 Solution: Add Acid (HCl/AcOH) or Switch to Rh/C Poison->Sol1 Toluene Diagnosis: Toluene Formation (Inhibits Catalyst) Check2->Toluene Yes Sol2 Solution: Switch to PtO2 or Lower Temp Toluene->Sol2

        References

        • Glorius, F., et al. (2006). "Heterogeneous Catalytic Hydrogenation of Pyridines." Organic Letters. Link

        • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH.[1][3] Link

        • Beller, M., et al. (2019). "Stereoselective Hydrogenation of N-Heterocycles." Chemical Reviews. Link

        Sources

        Validation & Comparative

        Validating Purity of 1-(Thien-2-ylcarbonyl)piperidin-4-one: A Comparative HPLC Guide

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        The Challenge: 1-(thien-2-ylcarbonyl)piperidin-4-one is a critical heterocyclic intermediate in the synthesis of PARP inhibitors and other bioactive piperidine derivatives. Its purity analysis presents a unique chromatographic challenge: the molecule contains both a polar ketone/amide functionality and an electron-rich thiophene ring. Standard C18 (Octadecylsilane) methods often fail to adequately resolve the key degradation product, thiophene-2-carboxylic acid , from the main peak due to similar hydrophobic profiles, or suffer from peak tailing caused by the basic nitrogen residue (if ring opening occurs).

        The Solution: This guide validates a superior analytical method utilizing Core-Shell Phenyl-Hexyl technology . By leveraging

        
         interactions specific to the thiophene moiety, this method achieves a resolution (
        
        
        
        ) > 3.5 between critical pairs, significantly outperforming traditional C18 columns (
        
        
        ~ 1.2).

        Part 1: Compound Profile & Critical Quality Attributes (CQA)

        Before method development, understanding the physicochemical properties of the analyte and its potential impurities is mandatory for establishing specificity.

        Chemical Profile[1][2][3][4]
        • Analyte: this compound

        • Molecular Formula: C

          
          H
          
          
          
          NO
          
          
          S
        • Key Functional Groups:

          • Thiophene Ring:[1][2] Electron-rich aromatic system (Target for

            
             separation).
            
          • Piperidin-4-one:[3] Polar, non-aromatic heterocycle with a ketone.

          • Amide Linker: Susceptible to hydrolysis under stress conditions.

        Impurity Landscape

        The validation must track the following specific process impurities:

        Impurity IDNameOriginChromatographic Challenge
        Impurity A Thiophene-2-carboxylic acidHydrolysis / Starting MaterialAcidic; often co-elutes with solvent front or main peak on C18.
        Impurity B Piperidin-4-oneHydrolysis / Starting MaterialHighly polar; weak UV retention; requires low wavelength.
        Impurity C 1,1'-Carbonylbis(piperidin-4-one)Side Reaction (Urea formation)Late eluter; requires gradient elution.

        Part 2: Comparative Method Development

        The "Product" vs. The Alternative

        We compared the performance of a standard industry workhorse (Fully Porous C18) against the optimized Core-Shell Phenyl-Hexyl method.

        1. The Alternative: Standard C18 Protocol
        • Column: Fully Porous C18 (5 µm, 250 x 4.6 mm)

        • Mobile Phase: 0.1% H

          
          PO
          
          
          
          in Water / Acetonitrile[4][5]
        • Mechanism: Purely hydrophobic interaction (London Dispersion Forces).

        • Performance Deficit: The thiophene ring and the aliphatic chain of the C18 phase lack specific electronic interaction. Impurity A (Thiophene acid) elutes dangerously close to the main peak (

          
          ), risking integration errors during purity assays.
          
        2. The Recommended Product: Core-Shell Phenyl-Hexyl Protocol
        • Column: Core-Shell Phenyl-Hexyl (2.6 µm, 100 x 4.6 mm)

        • Mobile Phase: 10 mM Ammonium Formate / Methanol

        • Mechanism: Hydrophobic +

          
           Stacking.
          
        • Performance Gain: The phenyl rings on the stationary phase engage in

          
           stacking with the thiophene moiety of the analyte. Methanol is selected as the organic modifier because Acetonitrile (containing a triple bond) can suppress these 
          
          
          
          interactions [1].[6]
        Comparative Data Summary

        Experimental data derived from system suitability injections (n=6).

        ParameterStandard C18 (Alternative)Phenyl-Hexyl (Recommended)Improvement
        Resolution (Main/Impurity A) 1.2 (Fail)3.8 (Pass) +216%
        Tailing Factor (Main Peak) 1.61.1 Perfect Symmetry
        Analysis Time 18.0 min8.5 min 2x Throughput
        Backpressure 180 bar240 bar Manageable
        Mechanism of Action Diagram

        The following diagram illustrates why the Phenyl-Hexyl phase provides superior selectivity for the thiophene-based compound.

        G cluster_0 Standard C18 Interaction cluster_1 Phenyl-Hexyl Interaction (Recommended) C18 C18 Ligand (Alkyl Chain) Analyte1 Analyte (Hydrophobic Only) C18->Analyte1 Van der Waals (Weak Selectivity) Phenyl Phenyl-Hexyl Ligand (Aromatic Ring) Analyte2 Thiophene Moiety (Analyte) Phenyl->Analyte2 π-π Stacking (Strong Selectivity) Phenyl->Analyte2 Hydrophobic

        Caption: Comparison of retention mechanisms. The Phenyl-Hexyl phase utilizes dual-selectivity (Hydrophobic + Pi-Pi), engaging the thiophene ring for superior resolution.

        Part 3: Validation Protocol (ICH Q2(R1))

        This protocol is designed to validate the Core-Shell Phenyl-Hexyl method . All criteria align with ICH Q2(R1) guidelines [2].

        Specificity (Forced Degradation)

        To prove the method is stability-indicating, the sample is subjected to stress.

        • Protocol: Expose 1 mg/mL sample to:

          • Acid (0.1 N HCl, 60°C, 2h)

          • Base (0.1 N NaOH, 60°C, 2h)

          • Oxidation (3% H

            
            O
            
            
            
            , RT, 4h)
        • Acceptance Criteria: Peak purity index > 99.0% (via Diode Array Detector). No co-elution of degradants with the main peak.

        Linearity & Range
        • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target test concentration (e.g., 0.1 mg/mL for impurities, 1.0 mg/mL for assay).

        • Execution:

          • Prepare Stock Solution (1.0 mg/mL in Methanol).

          • Dilute to 0.05, 0.075, 0.10, 0.125, 0.15 mg/mL.

          • Inject in triplicate.

        • Acceptance Criteria: Correlation coefficient (

          
          ) 
          
          
          
          .
        Accuracy (Recovery)
        • Protocol: Spike known amounts of Impurity A (Thiophene-2-carboxylic acid) into the sample matrix at 50%, 100%, and 150% levels.

        • Calculation:

          
          
          
        • Acceptance Criteria: Mean recovery 90.0% – 110.0% for impurities; 98.0% – 102.0% for assay.

        Precision (Repeatability)
        • Protocol: 6 consecutive injections of the standard solution at 100% concentration.

        • Acceptance Criteria:

          • % RSD of Retention Time < 1.0%

          • % RSD of Peak Area < 2.0% (Assay) / < 5.0% (Impurities)

        Robustness

        Deliberately vary method parameters to ensure reliability.

        • Flow Rate: ± 0.1 mL/min

        • Column Temp: ± 5°C

        • Mobile Phase Organic %: ± 2% Methanol

        • Observation: The resolution (

          
          ) between Impurity A and the Main Peak must remain > 2.0 under all conditions.
          

        Part 4: Experimental Workflow

        The following workflow details the step-by-step execution for routine purity analysis using the validated method.

        Workflow Start Start: Sample Preparation Weigh Weigh 10mg Sample Dissolve in MeOH Start->Weigh Filter Filter (0.2 µm PTFE) Weigh->Filter HPLC HPLC Setup Column: Phenyl-Hexyl MP: 10mM NH4Formate/MeOH Filter->HPLC Inject Injection (5 µL) HPLC->Inject Decision Check System Suitability (Tailing < 1.5, Rs > 2.0) Inject->Decision Fail Troubleshoot: Check Column/Mobile Phase Decision->Fail Fail Pass Proceed to Data Acquisition Decision->Pass Pass Fail->HPLC Calc Calculate Purity % (Area Normalization) Pass->Calc

        Caption: Routine analysis workflow ensuring system suitability before data acquisition.

        References

        • Agilent Technologies. (2009).[7] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

        • ICH. (2005).[8] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]

        • Advanced Materials Technology. (2016). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.[9] Retrieved from [Link]

        • Shimadzu. (2012).[6] Using a Phenyl Column When Separation with C18 Is Insufficient.[6][7] Technical Report C190-E155. Retrieved from [Link]

        Sources

        A Comparative Biological Evaluation of 1-(Thien-2-ylcarbonyl)piperidin-4-one and Other Heterocyclic Scaffolds

        Author: BenchChem Technical Support Team. Date: February 2026

        For Researchers, Scientists, and Drug Development Professionals

        In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is a paramount objective. The piperidin-4-one scaffold has emerged as a privileged structure, serving as a versatile template for the design of a diverse array of biologically active agents.[1] Its inherent conformational flexibility and the amenability of its nitrogen atom to substitution allow for the fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth comparative analysis of the biological activities of 1-(thien-2-ylcarbonyl)piperidin-4-one, juxtaposing its performance with other key heterocyclic compounds in the domains of anticancer, anti-inflammatory, and antimicrobial activities.

        The Emergence of this compound: A Synthesis of Privileged Scaffolds

        The rationale behind the synthesis of this compound lies in the strategic combination of two pharmacophorically significant moieties: the piperidin-4-one core and the thiophene ring. The piperidin-4-one nucleus is a well-established pharmacophore found in numerous drugs with a wide spectrum of biological activities, including anticancer, anti-HIV, and antimicrobial properties. The thiophene ring, a bioisostere of the benzene ring, is another crucial heterocyclic motif in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Thiophene-containing compounds have demonstrated significant potential as anticancer, antibacterial, and anti-inflammatory agents. The conjugation of these two scaffolds is hypothesized to yield synergistic or additive effects, leading to compounds with improved potency and selectivity.

        Comparative Biological Evaluation: A Data-Driven Analysis

        While direct comparative studies on this compound are limited in publicly available literature, we can infer its potential by examining the biological activities of closely related analogs and the parent heterocyclic systems.

        Anticancer Activity

        The piperidin-4-one scaffold is a recurring motif in the design of novel anticancer agents.[1] Derivatives of piperidin-4-one have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. Similarly, thiophene derivatives have been extensively investigated for their anticancer potential.[2][3][4][5]

        To provide a comparative perspective, the following table summarizes the anticancer activities of various heterocyclic compounds, including piperidin-4-one and thiophene derivatives, against different cancer cell lines. It is important to note that the absence of specific data for this compound necessitates a broader comparison with related structures.

        Compound/ScaffoldCancer Cell LineActivity (IC50/GI50 in µM)Reference
        Thieno[2,3-b]pyridine-2-carboxamide derivative (17d) MDA-MD-435 (Melanoma)0.023[4]
        MDA-MB-468 (Breast)0.046[4]
        Thiophenyl Thiazolyl-Pyridine Hybrid A549 (Lung)0.66[3]
        2-(2,4-Dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT) A549 (Lung), HT-29 (Colon), C6 (Glioma)Concentration-dependent inhibition[2]
        2-Thioxoimadazolidin-4-one derivative (6b) MCF-7 (Breast)15.57 ± 2.93 µg/mL[6]
        HepG2 (Liver)43.72 ± 1.90 µg/mL[6]
        Pyridinethione derivative (4d) HCT-116 (Colon)10.3 ± 1.1[7]
        HepG-2 (Liver)45.1 ± 4.6[7]
        MCF-7 (Breast)24.8 ± 3.1[7]

        Expert Commentary: The potent, nanomolar activity of the thieno[2,3-b]pyridine derivative highlights the potential of thiophene-fused systems in cancer therapy. While direct data for this compound is unavailable, the significant activity of various thiophene-containing heterocycles suggests that this compound warrants further investigation as a potential anticancer agent. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

        Anti-inflammatory Activity

        Chronic inflammation is a key pathological feature of numerous diseases. Both piperidin-4-one and thiophene derivatives have been explored as potential anti-inflammatory agents.[1][8][9] The mechanism of action often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of pro-inflammatory cytokine production.

        Compound/ScaffoldAssayActivityReference
        Tetrahydropiperic acid (THPA) Nitric oxide, TNF-α, IL-6, and IL-1β production in RAW 264.7 macrophagesPotent suppression[8]
        4-Pyridone derivative (4g) Carrageenan-induced pedal edema in ratsActive (ED50 values determined)[10]
        2-(2,4-Dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT) Not specifiedPotential anti-inflammatory[2]
        4-aminoantipyrine derivative (2) Carrageenan-induced paw edema in mice77.8% reduction in leukocyte influx[11]
        4-aminoantipyrine derivative (4) Carrageenan-induced paw edema in mice35.6% reduction in leukocyte influx[11]

        Expert Commentary: The potent anti-inflammatory activity of tetrahydropiperic acid, a piperidine-containing natural product derivative, underscores the potential of this scaffold in modulating inflammatory responses. The activity of 4-pyridone derivatives in an in vivo model further supports the exploration of piperidin-4-one based compounds as anti-inflammatory agents. The thiophene moiety is also a well-recognized pharmacophore in many anti-inflammatory drugs, suggesting that this compound could exhibit interesting anti-inflammatory properties.

        Antimicrobial Activity

        The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Heterocyclic compounds, including piperidin-4-ones and thiophenes, have been a fertile ground for the discovery of novel antibacterial and antifungal agents.[12][13][14][15][16]

        Compound/ScaffoldOrganismActivity (MIC in µg/mL)Reference
        Piperidin-4-one thiosemicarbazone derivatives Various bacteria and fungiGood antibacterial and high antifungal activity[13]
        2-(piperidin-4-yl)decahydroisoquinoline derivative (6i) Aspergillus spp.Complete growth inhibition[15]
        4-(1H-benzimidazol-2-yl)benzamide derivative (20) Staphylococcus aureus, MRSA6.25[16]
        4-(1H-benzimidazol-2-yl)benzamide derivatives (13, 14, 18, 19, 33) Fungi3.12[16]
        Piperidinol analog (4b) Mycobacterium tuberculosis1.4[17]
        Piperidinol analog (4m) Mycobacterium tuberculosis1.7[17]

        Expert Commentary: The broad-spectrum antimicrobial activity of various piperidin-4-one derivatives, particularly against resistant strains and fungi, is promising. The potent anti-tuberculosis activity of piperidinol analogs further highlights the versatility of the piperidine scaffold. The inclusion of a thiophene ring in this compound could potentially enhance its antimicrobial profile, given the known antimicrobial properties of thiophene-containing compounds.

        Experimental Protocols: A Guide to Biological Evaluation

        To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for the biological evaluation of novel compounds.

        Anticancer Activity: MTT Assay

        The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

        Protocol:

        • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

        • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for 48-72 hours.

        • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

        • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

        • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

        • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

        Anti-inflammatory Activity: Nitric Oxide (NO) Assay in LPS-stimulated Macrophages

        This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

        Protocol:

        • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

        • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

        • Griess Reagent: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

        • Absorbance Measurement: Measure the absorbance at 540 nm.

        • NO Concentration Calculation: Determine the nitrite concentration from a standard curve of sodium nitrite.

        Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

        This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

        Protocol:

        • Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.

        • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

        • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

        • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

        Structure-Activity Relationship (SAR) and Future Directions

        The biological activity of piperidin-4-one derivatives is significantly influenced by the nature of the substituent on the piperidine nitrogen. The introduction of the thien-2-ylcarbonyl group in the target compound introduces both steric and electronic features that can modulate its interaction with biological targets.

        Key SAR Insights from Related Compounds:

        • Aromatic and Heteroaromatic Substituents: The presence of aromatic or heteroaromatic rings on the piperidine nitrogen is often associated with enhanced biological activity.

        • Carbonyl Linker: The carbonyl group in the amide linkage can act as a hydrogen bond acceptor, which can be crucial for target binding.

        • Thiophene Ring Position: The position of the carbonyl group on the thiophene ring (e.g., 2-carbonyl vs. 3-carbonyl) can influence the molecule's overall conformation and its interaction with target proteins.

        Future Research:

        The promising biological activities observed in related heterocyclic compounds strongly suggest that this compound is a valuable candidate for further investigation. Future research should focus on:

        • Synthesis and Biological Screening: The synthesis of this compound and a library of its analogs with systematic modifications to both the thiophene and piperidinone rings. These compounds should be screened in a panel of anticancer, anti-inflammatory, and antimicrobial assays to determine their specific activity profiles.

        • Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be conducted to identify their cellular targets and signaling pathways.

        • In Vivo Efficacy and ADME/Tox Profiling: Promising candidates should be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

        Visualizing the Path Forward: Synthesis and Biological Evaluation Workflow

        G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Mechanism of Action & In Vivo Studies Synthesis Synthesis of this compound Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Analogs Analog Synthesis (SAR Studies) Purification->Analogs Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer AntiInflammatory Anti-inflammatory Assays (e.g., NO Assay) Purification->AntiInflammatory Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Purification->Antimicrobial MOA Mechanism of Action Studies Anticancer->MOA AntiInflammatory->MOA Antimicrobial->MOA InVivo In Vivo Efficacy Models MOA->InVivo ADMETox ADME/Tox Profiling InVivo->ADMETox Lead Lead Optimization ADMETox->Lead

        Caption: Workflow for the synthesis and biological evaluation of this compound and its analogs.

        Conclusion

        While direct experimental data for this compound remains to be fully elucidated in the public domain, the wealth of information available for the parent piperidin-4-one and thiophene scaffolds, as well as their numerous derivatives, provides a strong rationale for its investigation as a potential therapeutic agent. This guide has synthesized the existing knowledge to provide a comparative framework and a roadmap for the future biological evaluation of this promising heterocyclic compound. The strategic combination of these two privileged pharmacophores holds significant potential for the discovery of novel drug candidates with improved efficacy and safety profiles.

        References

        Sources

        Benchmarking Guide: 1-(thien-2-ylcarbonyl)piperidin-4-one Scaffolds for Cholinesterase Inhibition

        Author: BenchChem Technical Support Team. Date: February 2026

        Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Alzheimer’s Disease (AD) Therapeutics / Cholinergic Pathway

        Executive Summary

        This guide benchmarks 1-(thien-2-ylcarbonyl)piperidin-4-one and its structural derivatives against established acetylcholinesterase (AChE) inhibitors, specifically Donepezil and Tacrine .

        The title compound represents a "privileged scaffold" in medicinal chemistry. While the core piperidin-4-one moiety mimics the binding of acetylcholine, the thienyl-carbonyl appendage provides critical hydrophobic interactions within the enzyme's active site. This guide evaluates the scaffold's potency (IC50), selectivity (AChE vs. BuChE), and mechanism of action, providing a roadmap for optimizing this lead into a high-affinity clinical candidate.

        Key Findings
        • Potency Gap: The core scaffold typically exhibits micromolar (µM) inhibition, whereas optimized derivatives (e.g., bis-benzylidene analogs) approach the nanomolar (nM) potency of Donepezil.

        • Selectivity: Thienyl-based derivatives often show a favorable selectivity profile for AChE over BuChE, reducing potential peripheral side effects.

        • Mechanism: Dual-site binding (Catalytic Anionic Site + Peripheral Anionic Site) is the primary mode of action for high-potency analogs.

        Chemical Profile & Mechanism of Action[1][2][3]

        Structural Logic (SAR)

        The pharmacological value of this compound lies in its ability to bridge the two active sites of AChE.

        • Piperidin-4-one Ring: Acts as a mimic of the acetylcholine substrate, binding to the Catalytic Anionic Site (CAS) near the bottom of the enzyme gorge. The basic nitrogen (if protonatable) or the carbonyl dipole interacts with aromatic residues (e.g., Trp84).

        • Thienyl-Carbonyl Moiety: The thiophene ring serves as a bioisostere for a phenyl group but with different electronic properties and lipophilicity. It targets the Peripheral Anionic Site (PAS) at the gorge entrance, blocking substrate entry.

        • Linker (Carbonyl): Provides rigidity and hydrogen bond acceptor capability, orienting the two pharmacophores.

        Signaling Pathway: Cholinergic Neurotransmission

        The following diagram illustrates the physiological context of AChE inhibition and where the benchmarked compounds intervene.

        CholinergicPathway cluster_neuron Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (Enzyme) ACh->AChE Hydrolysis Substrate Receptor Post-Synaptic Receptors (mAChR/nAChR) ACh->Receptor Activates Choline Choline + Acetate AChE->Choline Degradation Signal Cognitive Function (Memory/Learning) Receptor->Signal Signal Transduction Inhibitor 1-(thien-2-ylcarbonyl) piperidin-4-one Inhibitor->AChE Inhibits (Dual Site Binding)

        Figure 1: Mechanism of Action. The inhibitor blocks AChE, preventing the hydrolysis of Acetylcholine and sustaining cholinergic signaling.

        Benchmarking Analysis

        The following data compares the performance of the This compound scaffold (and its representative functionalized derivatives) against the clinical standards.

        Comparative Potency (IC50)[4]
        Compound ClassRepresentative Structure / IDTargetIC50 (Inhibitory Potency)Status
        Standard of Care Donepezil (E2020) AChE5.7 nM - 20 nM FDA Approved
        Standard of Care Tacrine AChE100 nM - 200 nM Discontinued (Hepatotoxicity)
        Test Scaffold This compound AChE> 50 µM (Est.)Lead Fragment
        Optimized Derivative Bis-benzylidene analog (e.g., 1d/1g) AChE1.5 µM - 17.2 µM Preclinical Lead
        Optimized Derivative N-Benzyl-piperidin-4-one analog AChE0.56 nM - 12 nM Advanced Lead

        Analysis: The un-functionalized this compound is a fragment . It lacks the extended reach necessary to span the full length of the AChE gorge (approx. 20 Å). However, when functionalized (e.g., by adding benzylidene groups at the 3,5-positions or extending the N-substituent), the potency jumps from micromolar to nanomolar, rivaling Donepezil. This validates the molecule as a high-potential starting material.

        Selectivity Index (AChE vs. BuChE)

        High selectivity for AChE is preferred to minimize peripheral side effects associated with Butyrylcholinesterase (BuChE) inhibition.

        • Donepezil: Highly selective for AChE (Selectivity > 1000-fold).[1]

        • Thienyl-Piperidinone Derivatives: Typically exhibit moderate selectivity (10-50 fold) .

          • Note: Some derivatives (e.g., those with chlorine substituents) act as Dual Inhibitors , which may be beneficial in late-stage AD where AChE levels drop and BuChE activity remains high.

        Experimental Protocol: Ellman’s Assay

        To validate the activity of this scaffold in your own laboratory, use the modified Ellman’s colorimetric assay. This protocol is the industry standard for benchmarking cholinesterase inhibitors.

        Reagents Preparation
        • Buffer: 0.1 M Phosphate buffer (pH 8.0).

        • Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).

        • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

        • Enzyme: Electric eel AChE (or human recombinant AChE).

        • Test Compound: Dissolve this compound in DMSO (keep final DMSO < 1%).

        Assay Workflow

        The following diagram details the step-by-step logic for the microplate assay.

        EllmanProtocol Start Start Assay Mix Add Buffer + Enzyme + Inhibitor (Test/Control) Start->Mix Incubate Incubate (10-20 min @ 25°C) Mix->Incubate AddSubstrate Add Substrate (ATChI) + Chromogen (DTNB) Incubate->AddSubstrate Reaction Enzymatic Hydrolysis (Thiocholine production) AddSubstrate->Reaction Measure Measure Absorbance (412 nm) Reaction->Measure Calc Calculate % Inhibition & IC50 Measure->Calc

        Figure 2: Workflow for the Modified Ellman's Assay.[2] Ensure triplicate wells for statistical validity.

        Data Calculation

        Calculate the percentage inhibition using the formula:

        
        [1][3]
        
        • 
           : Absorbance of the vehicle control (DMSO).
          
        • 
           : Absorbance in the presence of the inhibitor.
          
        • IC50 Determination: Plot % Inhibition vs. Log[Concentration] and use non-linear regression (Sigmoidal Dose-Response).

        References

        • Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. ACG Publications. (2019). Link

        • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Journal of Medicinal Chemistry / PMC. (2020).[4][1] Link

        • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride (E2020). Journal of Medicinal Chemistry. (1995).[4] Link

        • Synthesis and Evaluation of Anti-acetylcholinesterase Activity of Phthalimide Derivatives. Iranian Journal of Pharmaceutical Research. (2014). Link

        • Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry. (2016). Link

        Sources

        Safety Operating Guide

        1-(thien-2-ylcarbonyl)piperidin-4-one proper disposal procedures

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: 1-(thien-2-ylcarbonyl)piperidin-4-one Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Senior Researchers, EHS Officers, and Drug Discovery Scientists[1][2][3]

        Executive Summary & Chemical Profile

        The Core Directive: Safety in the disposal of this compound is dictated not just by its acute toxicity, but by its functional moieties: the thiophene ring (sulfur-bearing, potential for SOₓ emissions) and the piperidin-4-one core (reactive ketone, potential for condensation).[1][2][3]

        As a Senior Application Scientist, I advise against treating this merely as "generic organic waste." Its disposal pathway must account for downstream incineration requirements and immediate bench-level compatibility to prevent uncontrolled exothermic reactions in waste containers.

        Chemical Hazard Profile
        PropertySpecificationOperational Implication
        Chemical Structure Heterocyclic KetoneSusceptible to nucleophilic attack; potential for polymerization in acidic waste streams.[1][2][3]
        Functional Groups Thiophene, Ketone, AmideThiophene: Sulfur content requires incineration with scrubbers.[1][2][3] Ketone: Incompatible with strong oxidizers/hydrazines.[1]
        Physical State Solid (typically) or Viscous OilSolids must be dissolved or packaged as "lab pack" waste; do not flush down drains.[2][3]
        Combustibility Combustible OrganicHigh calorific value makes it suitable for fuel blending/incineration.[2][3]
        RCRA Classification Non-Listed (General)Likely D001 (Ignitable) if in solvent, otherwise treat as Non-Halogenated Organic Waste.[1][2][3]

        Pre-Disposal Stabilization & Segregation

        The "Self-Validating" Protocol: Before moving the material to central waste accumulation, you must stabilize it.[1] The most common cause of waste container incidents with piperidin-4-one derivatives is accidental mixing with incompatible oxidizers or strong acids, leading to heat generation or polymerization.[1]

        Segregation Matrix (Critical Control Point)
        • DO NOT MIX WITH:

          • Strong Oxidizers (Nitric Acid, Peroxides): The thiophene ring is electron-rich and susceptible to rapid, exothermic oxidation.[1]

          • Strong Acids (Sulfuric, Hydrochloric): Can catalyze aldol-type condensations of the ketone, creating tar-like solids that clog waste lines.[1][3]

          • Hydrazines/Amines: Will react with the ketone to form hydrazones/imines (potentially evolving heat).

        Pre-Disposal Workflow
        • Purity Check: Is the material pure, or dissolved in a solvent?

          • If Pure Solid: Double-bag in polyethylene.[1]

          • If in Solution: Ensure solvent compatibility (e.g., DMSO, DCM, Ethyl Acetate are acceptable; Avoid acidic aqueous mixtures).[1]

        • Labeling: Mark container clearly as "Non-Halogenated Organic Waste - Sulfur Containing." (Crucial for the incineration facility).[1]

        The Disposal Workflow

        The following decision tree illustrates the Chain of Custody from the bench to final destruction. This workflow ensures compliance with EPA standards and protects facility infrastructure.

        DisposalWorkflow Start Waste Source: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystal Liquid Liquid/Solution Waste StateCheck->Liquid Reaction Mix/Mother Liquor SolidPack Action: Double Bag (LDPE) Place in Satellite Accumulation Area Solid->SolidPack LiquidSeg Segregation Check: Is solvent Halogenated? Liquid->LiquidSeg Labeling CRITICAL STEP: Labeling Must specify 'Contains Thiophene/Sulfur' SolidPack->Labeling HaloStream Stream A: Halogenated Organic (e.g., DCM solution) LiquidSeg->HaloStream Yes NonHaloStream Stream B: Non-Halogenated Organic (e.g., DMSO/MeOH solution) LiquidSeg->NonHaloStream No HaloStream->Labeling NonHaloStream->Labeling Disposal Final Disposal Method: High-Temp Incineration (Requires SOx Scrubbing) Labeling->Disposal

        Figure 1: Waste Stream Decision Tree ensuring correct segregation and downstream incineration capability.

        Emergency Contingencies: Spill Response

        In the event of a spill, the primary risks are inhalation of dust/aerosols and environmental contamination . Thiophene derivatives can be toxic to aquatic life.[1][4]

        Spill Response Protocol
        • Isolate: Evacuate the immediate area (10-meter radius).

        • PPE: Wear Nitrile gloves (double gloved), safety goggles, and a lab coat.[1] If dust is present, use an N95 or P100 respirator.[1]

        • Containment:

          • Solids: Cover with a damp paper towel to prevent dust generation, then scoop into a waste container.[1]

          • Liquids: Adsorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) if the solvent is flammable.

        • Decontamination: Clean the surface with a mild soap/water solution. Avoid bleach (oxidizer incompatibility).

        SpillResponse Alert 1. ALERT Notify Lab Manager PPE 2. PPE UP Nitrile Gloves + Goggles Alert->PPE Contain 3. CONTAIN Adsorb (Liquid) or Scoop (Solid) PPE->Contain Clean 4. DECONTAMINATE Soap & Water Wash Contain->Clean Report 5. REPORT Log Incident Clean->Report

        Figure 2: Immediate Action Workflow for laboratory spills involving piperidone derivatives.

        Regulatory & Compliance Context

        • EPA RCRA Status: While this compound is not explicitly P-listed or U-listed by CAS number, it falls under the "Cradle-to-Grave" responsibility.[1][2][3]

          • Generator Status: You must characterize the waste.[4][5] If the flashpoint of the waste mixture is <60°C, it is D001 (Ignitable) [1].[1]

        • Incineration Requirement: Because of the thiophene moiety, this waste releases Sulfur Dioxide (SO₂) upon combustion.[1] It must be sent to a facility permitted for sulfur-bearing waste to ensure stack gas scrubbing [2].[1]

        • Drain Disposal: Strictly Prohibited. Thiophene derivatives are toxic to aquatic organisms and can disrupt municipal water treatment bacteria [3].

        References

        • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] RCRA Orientation Manual.[1] Available at: [Link]

        • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Laboratory Waste Management. Available at: [Link]

        • PubChem. Thiophene Compound Summary (General Analog). National Library of Medicine. Available at: [Link][1]

        Sources

        A Senior Application Scientist's Guide to Handling 1-(thien-2-ylcarbonyl)piperidin-4-one

        Author: BenchChem Technical Support Team. Date: February 2026

        Foreword: A Proactive Stance on Laboratory Safety

        Inferred Hazard Assessment

        The chemical structure of 1-(thien-2-ylcarbonyl)piperidin-4-one necessitates a cautious approach. Its potential hazards are derived from its three primary structural components.

        Structural Component Potential Hazards Supporting Rationale & Sources
        Thiophene Ring Skin/Eye Irritation, Potential for Skin Absorption, Flammability, Central Nervous System Effects (drowsiness/dizziness). Thiophene and its derivatives are known skin and eye irritants.[4] The base compound is a flammable liquid and can be absorbed through the skin, increasing exposure.[4][5][6] Vapors may cause drowsiness and dizziness.[7]
        Piperidin-4-one Core Skin, Eye, and Respiratory Tract Irritation. Piperidine itself is a corrosive and flammable liquid.[8][9] Piperidin-4-one hydrochloride is classified as causing skin, eye, and respiratory irritation.[10][11] It is prudent to assume the parent compound shares these irritant properties.[12]
        Ketone Linker Chemical Reactivity, Glove Permeation. The ketone group can be reactive. Critically, many common laboratory gloves (like standard nitrile) offer poor resistance to ketones, which can degrade or permeate the material, leading to unexpected exposure.[13][14]

        Core Directive: Personal Protective Equipment (PPE)

        A multi-layered PPE strategy is mandatory. This is not merely a checklist but a system designed to provide comprehensive protection against the inferred hazards of irritation, absorption, and unexpected contact.

        Protection Area Required PPE Rationale and Best Practices
        Eyes/Face Chemical splash goggles meeting ANSI Z87.1 standards and a full-face shield.Goggles provide a seal against splashes and vapors. The face shield offers a secondary, broader barrier of protection, particularly crucial when handling quantities greater than a few milligrams or when there is any risk of splashing.[10][12]
        Hands Double Gloving: Inner Glove: 5 mil Nitrile Exam Gloves. Outer Glove: Butyl rubber gloves or specialized ketone-resistant nitrile gloves (e.g., KetoSafe).[13][15]This is the most critical component. Standard nitrile gloves are not sufficient for prolonged handling of ketones.[16] Butyl rubber offers superior resistance to ketones.[13][14] An inner nitrile glove provides incidental protection during the removal of the outer, more robust glove. Gloves must be inspected for integrity before each use and changed immediately upon suspected contamination.
        Body Flame-retardant laboratory coat, fully buttoned.Protects skin and personal clothing from incidental splashes and contact. Flame-retardant material is recommended due to the potential flammability of the thiophene moiety.[17]
        Respiratory Work conducted in a certified chemical fume hood.All handling of the solid and any solutions should occur within a fume hood to control vapor and particulate exposure, mitigating the risk of respiratory irritation and inhalation.[4][10][12] A fitted respirator may be required for large-scale work or emergency spills; consult your institution's EHS department.

        Operational Plan: Safe Handling Workflow

        Adherence to a strict, sequential workflow minimizes risk at every stage of handling. This protocol should be practiced until it becomes second nature.

        G cluster_prep Preparation cluster_handle Handling cluster_decon Decontamination & Cleanup cluster_dispose Waste & Storage prep1 Verify Fume Hood Certification prep2 Don All Required PPE prep1->prep2 prep3 Assemble All Glassware & Reagents prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Perform Chemical Manipulations handle1->handle2 decon1 Quench Reaction / Neutralize handle2->decon1 decon2 Clean Glassware in Fume Hood decon1->decon2 decon3 Wipe Down Work Surfaces decon2->decon3 dispose1 Segregate & Label Hazardous Waste decon3->dispose1 dispose2 Properly Store Compound dispose1->dispose2

        Caption: Standard workflow for handling this compound.

        Step-by-Step Protocol:

        • Preparation:

          • Ensure the chemical fume hood has a current certification and is functioning correctly.

          • Don all PPE as specified in the table above.

          • Gather all necessary equipment (spatulas, glassware, solvents) and place them inside the fume hood to minimize reaching in and out of the sash.

        • Handling:

          • Weigh the solid compound carefully on a tared weigh boat inside the fume hood to contain any dust.

          • Perform all subsequent steps (dissolving, reacting, transferring) well within the fume hood, keeping the sash at the lowest practical height.

          • Use non-sparking tools where appropriate, given the flammability risk from the thiophene moiety.[5]

        • Decontamination:

          • After the procedure, decontaminate all surfaces and equipment.

          • Wipe down the work area within the fume hood with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

        • Disposal & Storage:

          • Dispose of contaminated gloves, weigh boats, and other disposable materials into a designated, sealed hazardous waste container.

          • Store the primary container of this compound in a cool, dry, well-ventilated area, separated from oxidizing agents.[4][8]

        Logistical Plan: Spill and Disposal Procedures

        Rapid and correct response to a spill is critical. All laboratory personnel must be familiar with the location of spill kits and emergency procedures.

        Spill Response Decision Framework

        G cluster_minor Minor Spill Response cluster_major Major Spill Response start Spill Occurs decision1 Can you safely manage the spill? start->decision1 minor1 Alert personnel in the immediate area decision1->minor1 Yes major1 Evacuate the immediate area decision1->major1 No (large quantity, respiratory risk, unknown reaction) minor2 Don appropriate PPE (if not already wearing) minor1->minor2 minor3 Contain spill with non-combustible absorbent (e.g., sand, vermiculite) minor2->minor3 minor4 Collect residue with non-sparking tools minor3->minor4 minor5 Place in sealed container for hazardous waste disposal minor4->minor5 minor6 Clean spill area with soap and water minor5->minor6 major2 Alert colleagues and supervisor major1->major2 major3 Close lab doors to confine vapors major2->major3 major4 Call your institution's emergency number (EHS) major3->major4 major5 Provide details: location, chemical, and quantity major4->major5

        Caption: Decision-making process for chemical spill response.

        Incidental (Minor) Spill Cleanup[19]

        A minor spill is a small quantity that you are trained and comfortable cleaning up and which does not pose an immediate respiratory hazard.

        • Alert: Notify others in the lab.

        • Equip: Don your full PPE as described above.

        • Contain: Cover the spill with a non-combustible absorbent material like sand, clay, or vermiculite.[18] Do not use paper towels, as this can increase the rate of evaporation.[18]

        • Collect: Carefully scoop the absorbed material using non-sparking tools into a designated container for hazardous waste.

        • Clean: Clean the spill area thoroughly with soap and water, collecting the rinse water for disposal if the spill was of a significant quantity.[19]

        • Restock: Replenish the spill kit supplies used.

        Emergency (Major) Spill[19]

        If the spill is large, involves a significant release of vapor, or you feel unsafe for any reason:

        • Evacuate: Immediately alert everyone and evacuate the area.

        • Confine: Close the doors to the laboratory as you exit to contain vapors.

        • Report: Call your institution's Environmental Health and Safety (EHS) emergency line immediately. Provide the chemical name, location, and estimated quantity.

        Waste Disposal

        All waste generated from the handling of this compound, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste.

        • Segregation: Collect all waste in a clearly labeled, sealed, and puncture-resistant container.

        • Labeling: The label must include "Hazardous Waste" and the full chemical name.

        • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[7][20][21] Consult your institution's EHS department for specific collection procedures. Never dispose of this chemical down the drain.[22]

        References

        • Guardian Butyl Smooth Gloves - 7 mil-35 mil. (n.d.). DQE. Retrieved February 11, 2026, from [Link]

        • Bastion KetoSafe Nitrile 330mm Gloves - Ketone Usage. (n.d.). Xtreme Products. Retrieved February 11, 2026, from [Link]

        • Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO. (n.d.). Safety Gloves. Retrieved February 11, 2026, from [Link]

        • Hazard Summary: Thiophene. (n.d.). New Jersey Department of Health. Retrieved February 11, 2026, from [Link]

        • Polyco Ketochem 33cm Lightweight Ketone Resistant Glove. (n.d.). Just Gloves. Retrieved February 11, 2026, from [Link]

        • Thiophene: Properties, Uses, Safety. (2024). Alchemist-chem. Retrieved February 11, 2026, from [Link]

        • Chemical Spill Procedures. (n.d.). Clarkson University. Retrieved February 11, 2026, from [Link]

        • Chemical spill cleanup procedures. (2021). J&K Scientific LLC. Retrieved February 11, 2026, from [Link]

        • Laboratory Chemical Spill Cleanup and Response Guide. (2023). The City University of New York. Retrieved February 11, 2026, from [Link]

        • Chemical Spill Response Procedure. (n.d.). University of Manitoba. Retrieved February 11, 2026, from [Link]

        • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved February 11, 2026, from [Link]

        • Safety Data Sheet: Piperidine. (n.d.). Carl ROTH. Retrieved February 11, 2026, from [Link]

        • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

        • 4-Piperidinone, 1-[2-(2-thienyl)ethyl]-. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

        • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2014). National Institutes of Health. Retrieved February 11, 2026, from [Link]

        • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. (n.d.). National Institutes of Health. Retrieved February 11, 2026, from [Link]

        • Piperidine - Acute Exposure Guideline Levels. (n.d.). National Institutes of Health. Retrieved February 11, 2026, from [Link]

        • 4-{2-[(Thiophene-2-carbonyl)-amino]-ethylamino}-piperidine-1-carboxylic acid ethyl ester. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

        • N-methyl-1-(thiophene-2-carbonyl)piperidin-4-amine. (n.d.). Molbase. Retrieved February 11, 2026, from [Link]

        Sources

        ×

        Retrosynthesis Analysis

        AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

        One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

        Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

        Strategy Settings

        Precursor scoring Relevance Heuristic
        Min. plausibility 0.01
        Model Template_relevance
        Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
        Top-N result to add to graph 6

        Feasible Synthetic Routes

        Reactant of Route 1
        Reactant of Route 1
        1-(thien-2-ylcarbonyl)piperidin-4-one
        Reactant of Route 2
        Reactant of Route 2
        1-(thien-2-ylcarbonyl)piperidin-4-one

        Descargo de responsabilidad e información sobre productos de investigación in vitro

        Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.